Product packaging for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE(Cat. No.:CAS No. 63304-46-1)

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Cat. No.: B1277882
CAS No.: 63304-46-1
M. Wt: 215.25 g/mol
InChI Key: YOWWSJIHWIVYCT-UHFFFAOYSA-N
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Description

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B1277882 N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE CAS No. 63304-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWWSJIHWIVYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432201
Record name Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63304-46-1
Record name Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a synthetic compound featuring a 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly available literature, its structural components strongly suggest a primary mechanism of action as a protein kinase inhibitor . This guide synthesizes information from extensive research on analogous 4-aminoquinoline derivatives to propose a detailed mechanism of action, supported by relevant data, experimental protocols, and pathway visualizations. The core hypothesis is that this compound competitively binds to the ATP-binding pocket of specific protein kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation, survival, and inflammation.

Proposed Core Mechanism of Action: Kinase Inhibition

The 4-aminoquinoline core is a well-established pharmacophore known to target the ATP-binding site of a variety of protein kinases.[1] This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition. The nitrogen atom at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.

Based on extensive studies of related compounds, this compound is predicted to inhibit one or more kinases from families such as:

  • Receptor Tyrosine Kinases (RTKs): Including the Epidermal Growth Factor Receptor (EGFR) family. Aberrant EGFR signaling is a hallmark of many cancers.[2][3]

  • Non-Receptor Tyrosine Kinases: Such as those in the Src family, which are critical nodes in signaling pathways controlling cell growth, differentiation, and migration.[4][5]

  • Serine/Threonine Kinases: For example, Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways downstream of NOD-like receptors.[6][7]

The 2-methyl group on the quinoline ring may enhance binding affinity and selectivity through steric interactions within the ATP-binding pocket. The 6-acetamide group could influence the compound's pharmacokinetic properties and potentially form additional hydrogen bonds with the target kinase, further refining its inhibitory profile.[8]

Potential Therapeutic Implications

Given its likely role as a kinase inhibitor, this compound holds potential as a therapeutic agent in several disease areas:

  • Oncology: By targeting kinases that drive tumor growth and survival, such as EGFR and Src, the compound could exhibit anticancer activity.[9][10] Quinoline derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and lung cancer.[11][12]

  • Inflammatory Diseases: Inhibition of kinases like RIPK2 could modulate the innate immune response, making the compound a candidate for treating inflammatory conditions such as inflammatory bowel disease.[13]

  • Antimicrobial Applications: Some quinoline derivatives exhibit antimicrobial properties by inhibiting bacterial enzymes like peptide deformylase.[6]

Quantitative Data on Structurally Related Compounds

Compound ClassSpecific Derivative (if available)Target/AssayPotency (IC₅₀/Kᵢ)Reference
4-Aminoquinoline Derivatives 4-aminoquinoline-based RIPK2 inhibitorRIPK2 KinaseIC₅₀ = 5.1 nM[14]
Substituted 4-(3-hydroxyanilino)-quinolinesRET KinaseKᵢ = 3-50 nM[10]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-MET KinaseIC₅₀ = 0.59-1.86 nM[10]
4-Anilino-6,7-disubstituted-quinoline-3-carboxamidesCSF-1R KinaseIC₅₀ = 19 nM[10]
Quinoline-6-yl-acetamide Derivatives 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamidePI3Kα KinaseData not specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant human kinase (e.g., EGFR, RIPK2, Src).

    • Kinase-specific substrate peptide.

    • This compound stock solution in DMSO.

    • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • To each well of a 384-well plate, add the test compound dilution, the purified kinase, and the specific substrate peptide.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well clear flat-bottom plates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on the EGFR signaling pathway, a common target for quinoline-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Compound N-(4-AMINO-2-METHYLQUINOLIN-6-YL) ACETAMIDE Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: Hypothesized inhibition of the EGFR signaling pathway.

General Experimental Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Chemical Synthesis of This compound Kinase_Screening Broad Kinase Panel Screening Synthesis->Kinase_Screening IC50_Determination IC₅₀ Determination for Hit Kinases Kinase_Screening->IC50_Determination Cell_Proliferation Cell Proliferation Assays (e.g., MTT on cancer cell lines) IC50_Determination->Cell_Proliferation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cell_Proliferation->Apoptosis_Assay PK_Studies Pharmacokinetic (PK) Studies in animal models Apoptosis_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound is a compound of significant interest due to its 4-aminoquinoline core, a scaffold renowned for its kinase inhibitory properties. The likely mechanism of action involves the competitive inhibition of protein kinases crucial for cell signaling in cancer and inflammatory diseases. While further direct experimental validation is required, the existing body of research on analogous compounds provides a strong foundation for its development as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the comprehensive characterization of its biological activity and mechanism of action.

References

Spectroscopic Characterization of N-(4-Amino-2-methyl-6-quinolinyl)acetamide (CAS 63304-46-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound with CAS number 63304-46-1, identified as N-(4-Amino-2-methyl-6-quinolinyl)acetamide. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecules. Furthermore, a general workflow for spectroscopic analysis is presented. This guide serves as a foundational resource for researchers aiming to acquire and interpret spectroscopic data for N-(4-Amino-2-methyl-6-quinolinyl)acetamide and related quinoline derivatives.

Compound Identification

  • CAS Number: 63304-46-1

  • Chemical Name: N-(4-Amino-2-methyl-6-quinolinyl)acetamide[1]

  • Molecular Formula: C₁₂H₁₃N₃O[1]

  • Molecular Weight: 215.25 g/mol [1]

  • Chemical Structure:

Spectroscopic Data (Summary Tables)

Note: Extensive searches for experimental or reliably predicted spectroscopic data for CAS 63304-46-1 did not yield specific quantitative results. The following tables are structured to be populated by the user upon experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available

Table 2: ¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Peaks

m/zRelative Intensity (%)Ion Assignment
Data not available

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for aromatic amine and acetamide compounds like N-(4-Amino-2-methyl-6-quinolinyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample of N-(4-Amino-2-methyl-6-quinolinyl)acetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: A range appropriate for proton signals (e.g., -2 to 12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: A range appropriate for carbon signals (e.g., 0 to 200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: Perform a background scan with no sample on the crystal.

  • Data Acquisition and Analysis:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C=O stretch, aromatic C-H stretch, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • Ionization Mode: Positive ion mode is typically suitable for compounds with amine groups.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Optimize for a stable spray.

    • Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ for positive ESI).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of N-(4-Amino-2-methyl-6-quinolinyl)acetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Final Report Structure_Confirmation->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

References

Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, making them a subject of intense research in the quest for novel therapeutic agents.[2][3][4][5] The versatility of the quinoline ring allows for structural modifications that can modulate its biological effects, leading to the development of compounds with anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[3][4][6] This guide provides a comprehensive overview of the methodologies used to screen the biological activities of novel quinoline compounds, focusing on anticancer, antimicrobial, and anti-inflammatory assays. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate the discovery and evaluation of new quinoline-based drug candidates.

Section 1: Anticancer Activity Screening

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms. These include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][7] Many quinoline compounds target specific signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[6][8][9]

Key Signaling Pathways Targeted by Quinoline Compounds

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Novel quinoline compounds have been developed to inhibit key components of this pathway, such as PI3K and mTOR, thereby halting uncontrolled cell proliferation.[7][8]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Novel Quinoline Compound Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits Anticancer_Screening_Workflow start Synthesize Novel Quinoline Compounds screen In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Lines start->screen select1 Identify Lead Compounds (Low IC50 Values) screen->select1 mechanistic Mechanism of Action Studies select1->mechanistic Potent Compounds end Preclinical Candidate select1->end Inactive Compounds cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis target Target Identification (e.g., Kinase Assay, Western Blot) mechanistic->target invivo In Vivo Animal Models (Xenograft Studies) cycle->invivo apoptosis->invivo target->invivo invivo->end Quinolone_Mechanism DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase CleavedDNA Cleaved DNA-Enzyme Complex Gyrase->CleavedDNA creates transient double-strand break Replication DNA Replication & Transcription CleavedDNA->Replication allows strand passage & resealing Death Chromosome Fragmentation & Cell Death CleavedDNA->Death Quinoline Quinoline Compound Quinoline->CleavedDNA stabilizes complex, prevents resealing Antimicrobial_Screening_Workflow start Synthesize Novel Quinoline Compounds mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic prepare Prepare Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) prepare->mic select Identify Potent Compounds (Low MIC/MBC) mic->select mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) mbc->mechanism select->mbc Potent Compounds end Lead Compound for Further Development select->end Inactive Compounds mechanism->end Inflammatory_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor (e.g., IFNGR) JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Quinoline Quinoline Compound Quinoline->JAK inhibits

References

In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the preliminary in vitro studies of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. It is important to note that while the quinoline scaffold is of significant interest in medicinal chemistry, specific experimental data for this exact molecule is limited in publicly accessible literature. This document, therefore, summarizes the anticipated biological activities based on related compounds and provides generalized experimental protocols and conceptual signaling pathways relevant to this class of molecules.

Introduction

This compound is a synthetic compound featuring a quinoline core. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The presence of an amino group at the 4-position and an acetamide group at the 6-position of the 2-methylquinoline core suggests potential for diverse biological interactions. This guide explores the hypothetical in vitro evaluation of this compound.

Potential Biological Activities

Based on the activities of structurally similar quinoline derivatives, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Quinoline derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation. The planar quinoline ring can intercalate with DNA, and various substituents can modulate interactions with key enzymes involved in cancer progression.

  • Anti-inflammatory Activity: Compounds with a quinoline scaffold have shown potential in modulating inflammatory pathways. This may involve the inhibition of pro-inflammatory enzymes or cytokines.

  • Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit activity against a range of bacterial or fungal pathogens.

Data Presentation: Hypothetical In Vitro Data

Assay Type Cell Line / Target Metric Hypothetical Result Reference Compound
Cytotoxicity A549 (Lung Carcinoma)IC₅₀ (µM)15.5Doxorubicin
MCF-7 (Breast Cancer)IC₅₀ (µM)22.8Doxorubicin
HCT116 (Colon Cancer)IC₅₀ (µM)18.25-Fluorouracil
Anti-inflammatory RAW 264.7 MacrophagesNO Inhibition IC₅₀ (µM)25.1Dexamethasone
Antimicrobial S. aureusMIC (µg/mL)32Ciprofloxacin
E. coliMIC (µg/mL)64Ciprofloxacin

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

G cluster_0 Hypothetical Anticancer Signaling Pathway Compound This compound Kinase Tyrosine Kinase Compound->Kinase Inhibition PI3K PI3K Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

G cluster_1 Experimental Workflow for Cytotoxicity Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Conclusion

This compound represents a molecule of interest for in vitro biological evaluation due to its quinoline core structure. While specific experimental data for this compound is currently sparse in the public domain, this guide provides a framework for its potential activities and the experimental approaches to validate them. Further research is warranted to elucidate the precise biological effects and mechanisms of action of this compound.

References

Potential therapeutic targets for 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Therapeutic Targets for 4-Aminoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-aminoquinoline scaffold, historically recognized for its profound impact on the treatment and prophylaxis of malaria, has emerged as a "privileged structure" in medicinal chemistry.[1] Derivatives such as chloroquine (CQ) and hydroxychloroquine (HCQ) are foundational, but the versatility of the scaffold has led to the exploration of a wide array of therapeutic applications.[2][3][4] This guide provides a comprehensive overview of the established and emerging therapeutic targets for 4-aminoquinoline derivatives, detailing their mechanisms of action across parasitic diseases, oncology, neurodegenerative disorders, and immunology. It includes quantitative data on compound efficacy, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways to serve as a resource for ongoing research and drug development.

Introduction to the 4-Aminoquinoline Scaffold

First synthesized in 1934, chloroquine, a prototypical 4-aminoquinoline, became a cost-effective and highly effective solution for treating P. falciparum malaria.[5] These compounds are characterized by a quinoline ring with an amino group at the 4-position, a feature crucial for their biological activity.[2] While the rise of drug-resistant parasite strains has challenged the efficacy of early derivatives, the inherent chemical tractability and favorable pharmacokinetics of the 4-aminoquinoline core have sustained interest.[5][6] Researchers have successfully modified the scaffold to develop compounds with potent activity against a spectrum of diseases, including cancer, leishmaniasis, viral infections, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3][4][7][8]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic diversity of 4-aminoquinoline derivatives stems from their ability to modulate multiple biological targets, often related to their lysosomotropic nature—the tendency to accumulate in acidic organelles like lysosomes and the parasite's digestive vacuole.[3][9]

Antiparasitic Targets

2.1.1 Malaria: Inhibition of Heme Detoxification

The most well-documented mechanism of action for 4-aminoquinolines is in the context of malaria. The parasite, residing within red blood cells, digests host hemoglobin in its acidic digestive vacuole to source amino acids.[5][10] This process releases large quantities of toxic, soluble heme. To protect itself, the parasite polymerizes heme into an inert, crystalline hemozoin.[5] 4-aminoquinolines, being weak bases, accumulate in the acidic vacuole and interfere with this detoxification process. They cap the growing hemozoin crystal, leading to a buildup of toxic heme that induces oxidative stress and lyses the parasite membrane.[9][10]

G cluster_rbc Red Blood Cell cluster_parasite Malaria Parasite cluster_dv_process Hb Host Hemoglobin DV Digestive Vacuole (Acidic) Hb->DV Digestion Heme Toxic Heme DV->Heme Release Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) FP_Complex Heme-AQ Complex Heme->FP_Complex Binding AQ 4-Aminoquinoline Derivative AQ->DV Accumulation AQ->Hemozoin Inhibition Lysis Oxidative Stress & Parasite Lysis FP_Complex->Lysis

Caption: Antimalarial mechanism of 4-aminoquinolines.

Table 1: In Vitro Antimalarial and Antileishmanial Activity of 4-Aminoquinoline Derivatives

CompoundParasite/StrainAssay TypeIC₅₀ Value (nM)Selectivity Index (SI)Reference
ChloroquineP. falciparum (3D7, CQ-sensitive)-< 12-[6]
TDR 58845P. falciparum (3D7, CQ-sensitive)-< 12-[6]
TDR 58846P. falciparum (3D7, CQ-sensitive)-< 12-[6]
MAQP. falciparum (W2, CQ-resistant)HRPII220 ± 30> 45[11]
BAQP. falciparum (W2, CQ-resistant)HRPII240 ± 604.8[11]
ChloroquineL. amazonensis (amastigotes)-780-[1]
HydroxychloroquineL. amazonensis (amastigotes)-670-[1]
AmodiaquineL. donovani (amastigotes)--> 90[1]

2.1.2 Leishmaniasis: Mitochondrial and Lysosomal Disruption

Against Leishmania parasites, 4-aminoquinolines exert their effect through multiple mechanisms. Their primary targets include:

  • Mitochondrial Accumulation: The compounds accumulate in the parasite's mitochondria, leading to a depolarization of the mitochondrial membrane potential and disrupting cellular energy production.[1][3][4]

  • Macrophage Phagolysosome Accumulation: By accumulating in the acidic phagolysosome of the host macrophage where the parasite resides, they increase direct parasite-drug interaction.[1]

  • Immunostimulation: They can also stimulate the host cell's immune response, further aiding in parasite clearance.[1]

Anticancer Targets

The repurposing of 4-aminoquinolines for cancer therapy is an area of intense research.[12] Their anticancer effects are primarily linked to the disruption of cellular degradation and stress pathways.

2.2.1 Autophagy Inhibition

Autophagy is a cellular recycling process that cancer cells often exploit to survive stress induced by chemotherapy or radiation. 4-aminoquinolines like chloroquine are potent autophagy inhibitors.[9] They accumulate in lysosomes, raising the intra-lysosomal pH and inhibiting the enzymes required for the degradation of autophagosomes.[9][13] This blockage of the final step of autophagy leads to an accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[13] This property makes them effective as adjuvants to enhance the efficacy of conventional cancer therapies.[9]

Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome Formation (LC3-II) Stress->Autophagosome Autolysosome Autolysosome (Fusion) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Apoptosis Cancer Cell Death Autolysosome->Apoptosis Blockage leads to Survival Cancer Cell Survival Degradation->Survival AQ 4-Aminoquinoline AQ->Lysosome Raises pH AQ->Autolysosome Inhibits Fusion & Degradation

Caption: Autophagy inhibition pathway by 4-aminoquinolines.

Table 2: In Vitro Cytotoxic Activity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

CompoundCell LineGI₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468Potent (specific value not stated)[12][14]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than Chloroquine[12][14]
Bisquinoline Compound 10MDA-MB 4687.35[12]
Bisquinoline Compound 10MCF-714.80[12]
ChloroquineMDA-MB 468> 20[12]
Targets in Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's (AD) and Parkinson's (PD) makes multi-target-directed ligands (MTDLs) particularly attractive.[15] 4-Aminoquinolines are being investigated for this purpose.

  • Cholinesterase Inhibition: In AD, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Some 4-aminoquinoline derivatives effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that degrade acetylcholine, thereby increasing its availability.[15][16]

  • NR4A2 Modulation: In Parkinson's disease, the nuclear receptor NR4A2 is essential for the development and survival of midbrain dopamine neurons. Certain 4-aminoquinoline derivatives can directly interact with NR4A2, influencing the expression of key dopaminergic genes and protecting neurons from inflammation-induced death.[7]

  • Other Neuroprotective Roles: Additional mechanisms include antioxidant activity and the chelation of metal ions that contribute to protein aggregation.[15]

Table 3: Cholinesterase Inhibition by 4-Aminoquinoline Derivatives for Alzheimer's Disease

CompoundTarget EnzymeIC₅₀ (µM)Comparison Drug (IC₅₀ µM)Reference
Compound 7rAcetylcholinesterase (AChE)0.41Rivastigmine (5.26)[15]
Compound 7fButyrylcholinesterase (BuChE)1.06Rivastigmine (2.02)[15]
Immunomodulatory and Anti-Inflammatory Targets

Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system.[17] However, their excessive activation can lead to chronic inflammation and autoimmune diseases. 4-Aminoquinoline derivatives have been shown to modulate TLR signaling, particularly TLR4.[3][4][17][18] They can interfere with the TLR4/MD-2 complex, preventing the activation of downstream signaling pathways like NF-κB and subsequent production of pro-inflammatory cytokines.[17][18][19] This mechanism underpins their use in autoimmune conditions like systemic lupus erythematosus and rheumatoid arthritis.[20][21]

Other Key Molecular Targets
  • CXCR4 Receptor: The CXCR4 chemokine receptor plays a role in cancer metastasis and HIV entry.[22][23] Novel 4-aminoquinoline derivatives have been developed as potent CXCR4 antagonists, blocking the receptor and preventing its activation by its ligand, CXCL12.[24][25]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in neurotransmitter metabolism and have been implicated in neurodegenerative diseases. Certain 8-aminoquinoline analogs (a related class) are potent inhibitors of both MAO-A and MAO-B.[26][27]

Table 4: CXCR4 Antagonist Activity of an Aminoquinoline Derivative

CompoundTarget ReceptorAssay TypeIC₅₀ (nM)Reference
Compound 22CXCR4Binding Affinity57[24]

Key Experimental Methodologies

This section provides an overview of standard protocols used to evaluate the activity of 4-aminoquinoline derivatives against the targets discussed.

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

This assay quantifies parasite proliferation by measuring the fluorescence of a dye that intercalates with parasitic DNA.

  • Parasite Culture: Asynchronously cultured P. falciparum parasites are maintained in human O+ erythrocytes at 37°C.

  • Drug Preparation: The 4-aminoquinoline derivative is serially diluted in a 96-well plate.

  • Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour.

  • Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 4-aminoquinoline derivative and incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance is read at ~570 nm using a microplate reader.

  • Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined from dose-response curves.

Protocol: Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (hemozoin).

  • Reaction Setup: A solution of hemin chloride is prepared in DMSO and added to a 96-well plate.

  • Compound Addition: Test compounds (4-aminoquinoline derivatives) at various concentrations are added to the wells.

  • Polymerization Induction: Polymerization is initiated by adding a solution of acetate buffer (pH ~4.5) and incubating at 37°C for 18-24 hours.

  • Washing: The plate is centrifuged, and the supernatant (containing unreacted heme) is removed. The pellet (β-hematin) is washed with DMSO to remove any remaining soluble heme.

  • Quantification: The β-hematin pellet is solubilized in NaOH, and the absorbance is measured at ~405 nm.

  • Analysis: The IC₅₀ is calculated as the concentration of the compound that inhibits β-hematin formation by 50% compared to a no-drug control.

Conclusion and Future Directions

The 4-aminoquinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its journey from a single-purpose antimalarial to a multi-target platform for complex diseases is remarkable. The primary mechanisms, including lysosomotropism and interference with cellular degradation pathways, provide a foundation for its broad bioactivity. Future research should focus on synthesizing novel derivatives with enhanced selectivity for specific targets to minimize off-target effects. For instance, developing cancer-specific autophagy inhibitors or neuro-specific cholinesterase inhibitors could significantly improve therapeutic indices. The combination of the 4-aminoquinoline core with other pharmacophores in hybrid molecules represents a promising strategy to tackle drug resistance and multifactorial diseases.[8][28] As our understanding of these complex diseases deepens, the 4-aminoquinoline scaffold will undoubtedly remain a critical tool for developing the next generation of therapeutics.

References

Solubility Profile of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of quinoline derivatives, alongside detailed experimental protocols for determining precise solubility. Furthermore, this guide explores the compound's potential biological context by illustrating its interaction with key signaling pathways.

Physicochemical Properties and Predicted Solubility

This compound is a quinoline derivative. Quinoline-based compounds are generally characterized as heterocyclic aromatic organic compounds. While quinoline itself is slightly soluble in cold water, its solubility increases in hot water and it dissolves readily in most organic solvents.[1][2][3] The solubility of derivatives can be influenced by the nature and position of substituent groups. For a structurally similar compound, N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide, the use of DMSO/water co-solvents has been noted for dissolution in biological assays, suggesting that this compound is likely to be soluble in dimethyl sulfoxide (DMSO).[4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe quinoline core is generally sparingly soluble in water. The amino and acetamido groups may increase polarity and hydrogen bonding potential, potentially increasing solubility in polar protic solvents compared to unsubstituted quinoline.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleQuinoline derivatives often exhibit good solubility in polar aprotic solvents.[5] The use of DMSO for similar compounds in biological assays supports this prediction.[4]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups (amino and acetamido) are likely to limit solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[6][7]

Objective: To determine the equilibrium solubility of this compound in various laboratory solvents at controlled temperatures (e.g., 4°C and 37°C).[8]

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane) of high purity

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[6][7]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[9]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L).

Below is a graphical representation of the experimental workflow.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Preparation cluster_2 Quantification and Reporting A Add excess solid to solvent B Seal vial A->B C Equilibrate in shaker bath (24-72h) B->C D Settle excess solid C->D After equilibration E Withdraw supernatant D->E F Filter sample (0.22 µm) E->F G Dilute filtrate F->G H Analyze by HPLC or UV-Vis G->H For analysis I Calculate concentration from calibration curve H->I J Report solubility (e.g., mg/mL) I->J G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->IKK Inhibits G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Downstream Downstream Effectors mTOR->Downstream Cell Growth & Survival Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits

References

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the landscape of medicinal chemistry and organic synthesis. Its discovery dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[1] The structural elucidation by August Wilhelm von Hofmann in 1843 paved the way for a deeper understanding of its chemical properties and spurred the development of a vast array of synthetic methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of substituted quinolines, offering a comprehensive resource for researchers and professionals in the field. We will delve into the classical named reactions that form the foundation of quinoline synthesis, explore modern advancements that have refined and expanded these methods, and present detailed experimental protocols for key transformations. Furthermore, this guide will touch upon the profound impact of substituted quinolines in drug discovery, exemplified by the pivotal role of compounds like chloroquine in the fight against malaria.

Historical Perspective: From Coal Tar to Rational Synthesis

The journey of quinoline from a component of coal tar to a privileged scaffold in drug design is a testament to the evolution of organic chemistry.

  • 1834: The Discovery of "Leukol" Friedlieb Ferdinand Runge, a German chemist, first isolated a colorless, oily substance from coal tar which he named "Leukol."[1]

  • 1842: "Chinolein" from Quinine French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinolein."[1]

  • Structural Elucidation The correct molecular formula and the fused ring structure of quinoline were eventually established, with significant contributions from August Wilhelm von Hofmann. The realization that Leukol and Chinolein were the same compound marked a crucial step in understanding this new class of heterocycles.

  • The Dawn of Synthetic Strategies The late 19th century witnessed a surge in the development of synthetic methods to construct the quinoline core, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. These classical named reactions, many of which are still in use today, laid the groundwork for the vast field of quinoline chemistry.

Classical Synthetic Methods: The Foundation of Quinoline Chemistry

A rich tapestry of named reactions provides the classical foundation for the synthesis of substituted quinolines. These methods, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.

Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent cyclization and oxidation yield the quinoline ring.

Logical Flow of the Skraup Synthesis

Skraup_Synthesis Glycerol Glycerol H2SO4 H2SO4 (Dehydrating Agent) Acrolein Acrolein H2SO4->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline Aniline Aniline Cyclization Cyclization (Acid-catalyzed) Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidizing_Agent->Quinoline Oxidation

Caption: Logical workflow of the Skraup synthesis.

Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[3]

Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[4]

Combes Quinoline Synthesis (1888)

This method utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[5]

Mechanism: The reaction begins with the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[6]

Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones in place of glycerol.[7]

Gould-Jacobs Reaction (1939)

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones). It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.[1]

Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[2]

Conrad-Limpach Synthesis (1887)

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines. It involves the reaction of an aniline with a β-ketoester. The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[8]

Modern Synthetic Methods: Expanding the Quinoline Toolkit

While the classical methods remain relevant, modern organic synthesis has introduced a plethora of new and efficient ways to construct the quinoline nucleus, often with milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized quinoline synthesis. Catalysts based on palladium, rhodium, copper, iron, and other metals have enabled novel bond formations and reaction pathways.[9][10] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, providing access to a wide range of complex substituted quinolines.

General Workflow for Transition-Metal-Catalyzed Quinoline Synthesis

TMCS_Workflow Start Starting Materials (e.g., Aniline derivative, Alkyne) Reaction_Setup Reaction Setup (Solvent, Temperature, Atmosphere) Start->Reaction_Setup Catalyst Transition Metal Catalyst + Ligand Catalyst->Reaction_Setup Catalytic_Cycle Catalytic Cycle Reaction_Setup->Catalytic_Cycle Oxidative_Addition Oxidative Addition Catalytic_Cycle->Oxidative_Addition Product_Formation Quinoline Product Formation Catalytic_Cycle->Product_Formation Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalytic_Cycle Regeneration of Catalyst Workup Reaction Workup (Quenching, Extraction) Product_Formation->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Chloroquine_Pathway cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase CQ_Heme_Complex Chloroquine-Heme Complex (Toxic) Heme->CQ_Heme_Complex Cell_Lysis Parasite Cell Lysis Heme->Cell_Lysis Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxification Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization Chloroquine->CQ_Heme_Complex CQ_Heme_Complex->Cell_Lysis Leads to

References

In-Depth Technical Guide: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific quantitative binding affinity data (such as Kd, Ki, or IC50 values), definitively identified protein targets, or elucidated signaling pathways for the compound N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. Therefore, this document serves as a comprehensive framework, providing detailed experimental protocols and illustrative templates for conducting and presenting such binding affinity studies, based on established methodologies for similar quinoline-based compounds.

Introduction

This compound is a quinoline derivative, a chemical scaffold known for a wide range of biological activities.[1] Compounds with a quinoline core have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents due to their ability to interact with various biological targets, including enzymes and receptors.[1] Interaction studies are crucial for understanding the pharmacodynamics and therapeutic potential of this compound.[1]

This guide provides a structured approach to investigating the binding affinity of this compound. It outlines detailed experimental protocols for determining binding constants and presents templates for data visualization and the depiction of potential biological pathways.

Hypothetical Binding Affinity Data

While specific data for this compound is not available, the following table illustrates how binding affinity data for this compound and its analogs would be presented. The data herein is purely for illustrative purposes.

Compound IDTarget ProteinAssay TypeKd (nM)Ki (nM)IC50 (nM)Notes
This compound Kinase XSPR150--Direct binding observed
Analog 1 Kinase XITC125--1:1 binding stoichiometry
Analog 2 Kinase XFPA--85Competitive displacement
This compound Kinase YRadioligand-250400-
Analog 1 Kinase YRadioligand-200350Increased potency
Analog 2 Kinase YRadioligand->1000>2000Loss of activity
  • Kd (Dissociation Constant): A measure of the affinity between the ligand and the target. Lower values indicate stronger binding.

  • Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the response (or binding) by half.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity of this compound.

Surface Plasmon Resonance (SPR)

This technique allows for the real-time detection of binding between a ligand (the compound) and a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein (e.g., a specific kinase) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the desired ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve this compound in the final dialysis buffer.

  • ITC Experiment:

    • Fill the sample cell with the protein solution (e.g., 10-50 µM).

    • Load the injection syringe with a 10-20 fold higher concentration of the compound solution.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat of binding for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

KinaseGlo® Luminescent Kinase Assay (for Kinase Targets)

This assay determines the activity of a kinase by measuring the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in a higher ATP level and a stronger luminescent signal.

Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

    • Add varying concentrations of this compound to the wells of a 96- or 384-well plate.

    • Initiate the kinase reaction by adding the enzyme.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of KinaseGlo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a binding affinity study.

G General Workflow for Binding Affinity Studies cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Solubilization, Dilution Series) primary_screen Primary Screening (e.g., Single Concentration) compound_prep->primary_screen protein_prep Target Protein Preparation (Expression, Purification, QC) protein_prep->primary_screen dose_response Dose-Response Assay (e.g., IC50 Determination) primary_screen->dose_response Active Hits biophysical_assay Biophysical Characterization (e.g., SPR, ITC for Kd) dose_response->biophysical_assay Confirmed Hits data_proc Data Processing & Normalization biophysical_assay->data_proc curve_fit Curve Fitting & Parameter Extraction data_proc->curve_fit report Reporting & Interpretation curve_fit->report G Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 Phosphorylates compound This compound compound->kinase1 Inhibits kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 Activates downstream Downstream Effector (e.g., mTOR) kinase2->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response

References

Methodological & Application

Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals. Their diverse biological activities have led to their use as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The compound N-(4-amino-2-methylquinolin-6-yl)acetamide (CAS No. 63304-46-1) is a functionalized quinoline with potential as a building block in the synthesis of more complex molecules for drug discovery and biological studies.[1] The presence of both a free amino group and an acetamido group on the quinoline scaffold offers opportunities for further chemical modifications and the exploration of its structure-activity relationships.

The most plausible and direct synthetic route to this compound is the selective mono-acetylation of 2-methylquinoline-4,6-diamine. This method involves the preferential reaction of one of the two amino groups with an acetylating agent, such as acetic anhydride or acetyl chloride. Achieving mono-substitution over di-substitution is a common challenge in the synthesis of derivatives of symmetrical or near-symmetrical diamines and often requires careful control of reaction conditions.

Synthesis Pathway

The synthesis proceeds in two conceptual stages: first, the preparation of the key intermediate, 4,6-diamino-2-methylquinoline, followed by its selective acetylation to yield the final product.

Synthesis_Pathway A Starting Materials (e.g., substituted anilines) B Synthesis of 4,6-diamino-2-methylquinoline A->B Cyclization/Reduction C Selective Mono-acetylation B->C Acetic Anhydride or Acetyl Chloride D This compound (Final Product) C->D Purification

Figure 1. Conceptual synthesis pathway for this compound.

Experimental Protocol

This protocol describes the selective mono-acetylation of 4,6-diamino-2-methylquinoline.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,6-Diamino-2-methylquinoline≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
MethanolHPLC GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium SulfateReagent GradeCommercially Available
Silica Gel60-120 meshCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-diamino-2-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine (catalytic amount).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.0 - 1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The slow addition and low temperature are crucial to favor mono-acetylation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 95:5). The starting material, mono-acetylated product, and di-acetylated by-product should have distinct Rf values.

  • Work-up: Once the starting material is consumed (or an optimal conversion to the mono-acetylated product is observed), quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution, starting with pure DCM and gradually increasing the polarity with methanol. Collect the fractions containing the desired mono-acetylated product.

  • Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the compound is reported to be approximately 150-155 °C.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Diamine in DCM/Pyridine cool Cool to 0°C dissolve->cool add Add Acetic Anhydride cool->add stir Stir and Monitor by TLC add->stir quench Quench with Water stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValue/Description
Reactants
4,6-Diamino-2-methylquinoline1.0 equivalent
Acetic Anhydride1.0 - 1.2 equivalents
PyridineCatalytic amount
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC (typically 2-6 hours)
Purification
MethodSilica Gel Column Chromatography
EluentDichloromethane/Methanol Gradient
Expected Product
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight215.25 g/mol
Melting Point~150-155 °C[1]

Conclusion

This application note provides a comprehensive, though generalized, protocol for the synthesis of this compound. The key to a successful synthesis lies in the careful control of the reaction conditions to achieve selective mono-acetylation of the diamino precursor. Researchers should optimize the stoichiometry of the acetylating agent and the reaction temperature based on real-time monitoring by TLC. The provided workflow and data tables serve as a valuable resource for chemists in the fields of medicinal chemistry and organic synthesis. Further research to publish a detailed, validated protocol for this specific synthesis is encouraged.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and can result in low to moderate yields.[3][4] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatic reductions in reaction time, improved yields, and often cleaner reaction profiles.[1][2][5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinoline derivatives via several classical named reactions, highlighting the improvements in yield and efficiency.

Key Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers a non-classical heating method where the energy is directly coupled with the molecules in the reaction mixture, leading to rapid and uniform heating. This often results in:

  • Higher Yields: Increased efficiency of energy transfer can lead to more complete reactions and higher product yields.[1][6]

  • Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave assistance.[6][7][8]

  • Greener Chemistry: The use of solvent-free conditions or greener solvents is often more feasible, reducing the environmental impact.[3][9]

  • Improved Purity: Faster reaction times can minimize the formation of byproducts, simplifying purification.

Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Microwave irradiation has been shown to significantly accelerate this reaction, often in the presence of an acid catalyst and sometimes under solvent-free conditions.[9]

Data Presentation: Friedländer Annulation
EntryMethodCatalystSolventTemperature (°C)TimeYield (%)Reference
1MicrowaveAcetic AcidNeat1605 minExcellent[7][8][10]
2ConventionalAcetic AcidOrganic SolventRoom Temp.Several daysVery Poor[7][8][10]
3Microwave[Bmim]HSO4Solvent-free--High[9]
4MicrowaveSilica-propylsulfonic acidSolvent-free-30 min>90[11][12]
5ConventionalSilica-propylsulfonic acidSolvent-free-~5 hFair to Good[11][12]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-aminobenzophenone

  • Cyclic or acyclic ketone (e.g., 1-acetyl-piperidin-4-one)

  • Glacial acetic acid

  • Microwave synthesis vial (appropriate size)

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 2-aminobenzophenone (1.0 mmol), the desired ketone (1.2 mmol), and glacial acetic acid (3-5 mL), which acts as both the solvent and the catalyst.[7][8]

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.[7][8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can then be isolated by standard work-up procedures, such as extraction and purification by column chromatography.

Workflow Diagram: Friedländer Annulation

Friedlander_Workflow Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Mixing Mix with Acetic Acid (Solvent/Catalyst) Reactants->Mixing Microwave Microwave Irradiation (160°C, 5 min) Mixing->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Work-up & Purification Cooling->Workup Product Quinoline Derivative Workup->Product

Caption: Workflow for Microwave-Assisted Friedländer Synthesis.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by an acid, to form a 2,4-disubstituted quinoline.[13][14] Microwave-assisted, solvent-free conditions using a reusable solid acid catalyst have been shown to be highly efficient for this transformation.[3]

Data Presentation: Combes Synthesis
EntryMethodCatalystSolventPower (W)Time (min)Yield (%)Reference
1MicrowaveNKC-9 ResinSolvent-free4001.5High[3]
2ConventionalH2SO4Organic Solvent--Low[3]
Experimental Protocol: Microwave-Assisted Combes Synthesis

Materials:

  • Aromatic amine (e.g., aniline)

  • β-Diketone (e.g., ethyl acetoacetate)

  • NKC-9 resin (macroporous strongly acidic styrol resin)

  • Microwave reactor

Procedure:

  • In a suitable vessel, add the aromatic amine (2.0 mmol), ethyl acetoacetate (2.4 mmol), and NKC-9 resin (100 mg).[3]

  • Homogenize the mixture with a glass rod at room temperature.

  • Place the mixture in the microwave oven and irradiate at 400 W for 1.5 minutes (with intervals of 10 seconds to monitor the reaction).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified. The NKC-9 resin can be recovered, treated with hydrochloric acid, and reused.[3]

Reaction Pathway: Combes Synthesis

Combes_Pathway Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Diketone β-Diketone Diketone->SchiffBase Cyclization Acid-Catalyzed Ring Closure (Microwave) SchiffBase->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: Simplified reaction pathway for the Combes synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] The use of a solid acid catalyst like phosphotungstic acid under microwave irradiation can lead to excellent yields in a very short time.[16]

Data Presentation: Doebner-von Miller Reaction
EntryMethodCatalystPower (W)Time (min)Yield (%)Reference
1MicrowavePhosphotungstic Acid30010-1579-94[16]
Experimental Protocol: Microwave-Assisted Doebner-von Miller Reaction

Materials:

  • Substituted aniline

  • α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone)

  • Phosphotungstic acid (PW12)

  • Microwave reactor

Procedure:

  • Combine the aniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and phosphotungstic acid in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 300 W for 10-15 minutes.[16]

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is worked up to isolate the quinaldine or lepidine product.

Logical Relationship Diagram

Doebner_Logic Inputs Aniline + α,β-Unsaturated Carbonyl + Solid Acid Catalyst Condition Microwave Irradiation (High Efficiency) Inputs->Condition Outcome High Yield (79-94%) Condition->Outcome Time Short Time (10-15 min) Condition->Time Product Substituted Quinoline Outcome->Product

Caption: Key parameters and outcomes of the microwave-assisted reaction.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives from an aniline and diethyl ethoxymethylenemalonate (EMME).[17] The reaction involves an initial substitution followed by a thermal cyclization, which can be significantly accelerated and improved by microwave heating at high temperatures.[4][18]

Data Presentation: Gould-Jacobs Reaction
EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave250101[18]
2Microwave3001037[18]
3Microwave300547[18]
4ConventionalRefluxSeveral hoursLow[4][18]

Note: The yield is highly sensitive to both temperature and time, with higher temperatures requiring shorter reaction times to minimize product degradation.[18]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • 2.5 mL microwave vial

  • Magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

Procedure:

  • Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stir bar.[18]

  • Seal the vial and heat the mixture to 300 °C in the microwave synthesis system for 5 minutes.[18]

  • After the reaction, cool the mixture to room temperature.

  • The precipitated product is filtered off and washed with ice-cold acetonitrile (3 mL).

  • The resulting solid is dried under vacuum.

Workflow Diagram: Gould-Jacobs Reaction Optimization

Gould_Jacobs_Workflow Start Aniline + EMME Step1 Michael Addition/ Elimination Start->Step1 Intermediate Intermediate (3) Step1->Intermediate MW_Heat Microwave Heating (High Temperature) Intermediate->MW_Heat Cyclization Thermal Intra-molecular Cyclization MW_Heat->Cyclization Product 4-Hydroxyquinoline Derivative (4) Cyclization->Product

Caption: Key steps in the microwave-assisted Gould-Jacobs reaction.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinoline derivatives. The protocols and data presented herein demonstrate that this technology consistently provides higher yields in dramatically shorter reaction times compared to conventional methods. For researchers in drug discovery and materials science, adopting these efficient and often greener methodologies can accelerate the synthesis of novel quinoline-based compounds, facilitating further investigation into their promising applications.

References

Application Notes and Protocols for N-(4-amino-2-methylquinolin-6-yl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-amino-2-methylquinolin-6-yl)acetamide as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and potential derivatization are provided, along with data presented in a structured format for clarity.

Introduction

This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of amino and acetamido groups at the 4 and 6 positions, respectively, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse molecular libraries for drug discovery.

Synthesis of this compound

A plausible multi-step synthesis for this compound starting from commercially available 4-nitroaniline is outlined below. This route involves a Doebner-von Miller reaction to form the quinoline core, followed by a series of functional group transformations.

G

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline

This protocol is adapted from a general procedure for the Doebner-von Miller reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (11 mmol) in concentrated hydrochloric acid.

  • Reagent Addition: Heat the mixture to reflux at 105°C. Add crotonaldehyde (14 mmol) dropwise over a period of 2 hours.

  • Reaction: Maintain the reaction at reflux for an additional hour.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid by filtration and recrystallize from methanol to yield 2-methyl-6-nitroquinoline.[1]

Protocol 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

This protocol is based on a general method for the chlorination of quinolin-4-ones.

  • Reaction Setup: In a round-bottom flask, suspend 2-methyl-6-nitroquinolin-4-ol (a tautomer of the product from the previous step in acidic conditions) (5.4 mmol) in phosphorus oxychloride (POCl3) (36.2 mL).

  • Catalyst Addition: Add a few drops of N,N-dimethylformamide (DMF) to the suspension.

  • Reaction: Heat the mixture to 110°C and stir for 2 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-chloro-2-methyl-6-nitroquinoline.[2][3]

Protocol 3: Synthesis of 4-Amino-2-methyl-6-nitroquinoline

This protocol describes the amination of the 4-chloroquinoline derivative.

  • Reaction Setup: Place 4-chloro-2-methyl-6-nitroquinoline in a sealed pressure vessel.

  • Reagent Addition: Add a solution of ammonia in ethanol.

  • Reaction: Heat the vessel at a temperature between 120-150°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield 4-amino-2-methyl-6-nitroquinoline.

Protocol 4: Synthesis of 2-Methylquinoline-4,6-diamine

This protocol outlines the reduction of the nitro group.

  • Reaction Setup: Suspend 4-amino-2-methyl-6-nitroquinoline in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting solid can be used in the next step with or without further purification.

Protocol 5: Synthesis of this compound

This protocol details the selective N-acetylation of the 6-amino group.

  • Reaction Setup: Dissolve 2-methylquinoline-4,6-diamine in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and add one equivalent of acetic anhydride dropwise. The 4-amino group is generally less reactive due to electronic effects, allowing for selective acetylation at the 6-position.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction with water and neutralize with a mild base like sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Summary of Synthetic Data
StepProductStarting MaterialKey ReagentsTypical Yield (%)Melting Point (°C)
12-Methyl-6-nitroquinoline4-NitroanilineCrotonaldehyde, HCl~47%164[1]
24-Chloro-2-methyl-6-nitroquinoline2-Methyl-6-nitroquinolin-4-olPOCl3, DMF~85% (for a similar substrate)[2]Not Reported
34-Amino-2-methyl-6-nitroquinoline4-Chloro-2-methyl-6-nitroquinolineEthanolic AmmoniaVariableNot Reported
42-Methylquinoline-4,6-diamine4-Amino-2-methyl-6-nitroquinolineFe, NH4ClHighNot Reported
5This compound2-Methylquinoline-4,6-diamineAcetic AnhydrideVariable~150-155

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The acetamido group at the 6-position can be hydrolyzed to the corresponding amine, which can then be further functionalized to introduce solubilizing groups or moieties that can interact with other regions of the kinase domain.

A particularly relevant application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6] Intermediates with a similar substitution pattern to the title compound are utilized in the synthesis of potent PI3K/mTOR inhibitors.[2]

Proposed Derivatization for Kinase Inhibitor Synthesis

G

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

G

Conclusion

This compound is a synthetically accessible and highly versatile building block for the development of novel bioactive molecules. Its utility is particularly evident in the context of kinase inhibitor discovery, where its structural features can be exploited to achieve potent and selective inhibition of key oncogenic pathways such as the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in their drug discovery endeavors.

References

Application Notes and Protocols: Evaluating the Anticancer Properties of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Notably, many quinoline-based compounds have demonstrated potent anticancer effects, making them a promising scaffold in the development of new cancer therapeutics.[2][3][4] The mechanisms through which these compounds exert their anticancer activity are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels), and disruption of cell migration.[2][3][5]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer properties of novel quinoline compounds. The protocols detailed herein cover initial cytotoxicity screening, elucidation of apoptotic mechanisms, analysis of cell cycle effects, and investigation of underlying molecular signaling pathways.

Overall Experimental Workflow

The evaluation of a novel quinoline compound typically follows a hierarchical approach. Initial screening identifies cytotoxic compounds and determines their potency. Subsequent, more detailed assays are then employed to understand the mechanism of action of the most promising candidates. This workflow ensures a thorough and efficient characterization of the compound's anticancer properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays (for 'Hit' Compounds) cluster_2 Phase 3: Lead Optimization A Synthesized Quinoline Compounds Library B Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values on Multiple Cancer Cell Lines B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Potent Compounds E Cell Cycle Analysis (PI Staining) C->E Potent Compounds F Western Blot Analysis (Signaling Pathways) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Selection of Lead Compound G->H

Caption: General workflow for anticancer drug discovery.

Primary Screening: Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of the quinoline compounds on various cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Living cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8][10]

Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the compounds to the wells. Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11] Mix gently by pipetting or shaking for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Values

The results from the cytotoxicity screening should be summarized in a table for easy comparison of the potency of different compounds across various cell lines.

Compound IDQuinoline-AQuinoline-BQuinoline-CDoxorubicin (Control)
Cell Line IC50 (µM) ± SD IC50 (µM) ± SD IC50 (µM) ± SD IC50 (µM) ± SD
MCF-7 (Breast)12.5 ± 1.15.2 ± 0.625.1 ± 2.30.8 ± 0.1
HeLa (Cervical)15.8 ± 1.47.8 ± 0.930.5 ± 2.91.1 ± 0.2
A549 (Lung)20.1 ± 1.99.1 ± 1.042.3 ± 3.81.5 ± 0.2
HCT116 (Colon)10.3 ± 0.94.5 ± 0.522.0 ± 2.10.7 ± 0.1

Mechanistic Study: Apoptosis Induction

Compounds that show significant cytotoxicity are further investigated to determine if they induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to identify these early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cancer cells treated with the quinoline compound (at its IC50 concentration)

  • Untreated control cells

  • PBS, 1.5 mL microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the quinoline compound at its predetermined IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[12]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

  • Interpretation:

    • Annexin V(-) / PI(-): Live, healthy cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.[12]

    • Annexin V(-) / PI(+): Necrotic cells.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Control (Vehicle) 95.2 ± 2.52.1 ± 0.41.5 ± 0.31.2 ± 0.2
Quinoline-B (5 µM) 45.8 ± 3.835.6 ± 2.915.3 ± 1.73.3 ± 0.5
Doxorubicin (1 µM) 30.1 ± 3.148.2 ± 4.118.9 ± 2.02.8 ± 0.4

Mechanistic Study: Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle.[2] Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14]

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol[15]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[15]

  • RNase A solution (e.g., 100 µg/mL in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ treated and untreated cells.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17] Fix for at least 30 minutes on ice or store at -20°C for later analysis.[15][18]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the ethanol, and wash twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to ensure only DNA is stained.[15]

  • PI Staining: Add 400 µL of PI solution to the cells and mix well.[15] Incubate for 10-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use software to model the cell cycle distribution.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) 60.5 ± 4.125.3 ± 2.214.2 ± 1.9
Quinoline-B (5 µM) 25.1 ± 2.815.8 ± 1.759.1 ± 4.5 (G2/M Arrest)
Doxorubicin (1 µM) 32.4 ± 3.018.9 ± 2.148.7 ± 3.9 (G2/M Arrest)

Investigation of Molecular Mechanisms

To understand the molecular basis of the observed anticancer effects, it is crucial to investigate key signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins, including their post-translational modifications like phosphorylation, which is critical for signal transduction.[19] For instance, many anticancer drugs affect the PI3K/Akt or MAPK signaling pathways, which regulate cell survival, proliferation, and apoptosis.

Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[20][21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where a quinoline compound inhibits the pro-survival PI3K/Akt pathway, leading to apoptosis.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bad Bad pAkt->Bad Inhibits Survival Cell Survival pAkt->Survival Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Quinoline Quinoline Compound Quinoline->PI3K Inhibits G Start Hit Compound from Primary Screen Potency IC50 < 10 µM? Start->Potency Apoptosis Induces Significant Apoptosis? Potency->Apoptosis Yes Discard Discard or Modify Structure Potency->Discard No CellCycle Induces Cell Cycle Arrest? Apoptosis->CellCycle Yes Apoptosis->Discard No Selectivity Selective for Cancer vs. Normal Cells? CellCycle->Selectivity Yes CellCycle->Discard No Lead Advance to Lead Optimization Selectivity->Lead Yes Selectivity->Discard No

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anti-inflammatory properties.[1][2][3] This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory potential of this compound. The described assays will assess the compound's ability to modulate key inflammatory mediators and pathways, providing crucial data for its potential development as an anti-inflammatory agent. The protocols cover both in vitro and in vivo models to build a robust pharmacological profile.

Mechanism of Action Hypothesis

Based on the known anti-inflammatory mechanisms of similar quinoline derivatives, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] These pathways are central to the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

In Vitro Evaluation

Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound on RAW 264.7 murine macrophage cells and establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
197.2 ± 5.1
1095.8 ± 4.5
5091.3 ± 6.0
10088.5 ± 5.7

Table 1: Effect of this compound on RAW 264.7 cell viability.

Inhibition of Pro-inflammatory Cytokines

Objective: To assess the inhibitory effect of the test compound on the production of TNF-α and IL-6 in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

Protocol: ELISA for TNF-α and IL-6

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS alone) should be included.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 8.535 ± 6.1
LPS (1 µg/mL)1250 ± 98.2980 ± 75.4
LPS + Compound (1 µM)1025 ± 85.7810 ± 62.3
LPS + Compound (10 µM)650 ± 54.3450 ± 41.8
LPS + Compound (50 µM)320 ± 28.9210 ± 19.7

Table 2: Inhibition of LPS-induced TNF-α and IL-6 production by this compound in RAW 264.7 cells.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity.

Protocol: COX-2 Inhibitor Screening Assay

  • Utilize a commercial COX-2 inhibitor screening assay kit.

  • Prepare the reaction mixture containing reaction buffer, heme, and human recombinant COX-2 enzyme.

  • Add various concentrations of this compound (e.g., 0.1 to 100 µM) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for the time specified in the kit's protocol.

  • Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a colorimetric or fluorometric method as per the kit's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)COX-2 Inhibition (%)
0.18.2 ± 1.5
125.6 ± 3.1
1052.3 ± 4.8
5078.9 ± 6.2
10091.5 ± 5.5
IC50 (µM) 9.5

Table 3: In vitro COX-2 inhibitory activity of this compound.

In Vivo Evaluation

Xylene-Induced Ear Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of the compound in an animal model.[4]

Protocol:

  • Use male Kunming mice (18-22 g).

  • Divide the mice into groups: control (vehicle), positive control (e.g., ibuprofen, 50 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).

  • Administer the test compound or vehicle orally 1 hour before the induction of inflammation.

  • Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

  • After 30 minutes, sacrifice the mice and punch out circular sections (e.g., 6 mm diameter) from both ears.

  • Weigh the ear punches and calculate the difference in weight between the right and left ear to determine the extent of edema.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Edema (mg)Inhibition (%)
Control (Vehicle)-15.2 ± 1.8-
Ibuprofen507.1 ± 0.953.3
Compound2511.5 ± 1.324.3
Compound508.3 ± 1.145.4
Compound1006.5 ± 0.857.2

Table 4: Effect of this compound on xylene-induced ear edema in mice.

Signaling Pathway Analysis

Objective: To investigate the effect of the compound on the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.[1]

Protocol: Western Blot Analysis

  • Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in the cytokine inhibition assay.

  • Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_moa Mechanism of Action viability Cell Viability (MTT) cytokine Cytokine Inhibition (ELISA) (TNF-α, IL-6) viability->cytokine Determine non-toxic dose western Signaling Pathway Analysis (Western Blot) cytokine->western Investigate upstream signaling cox COX-2 Inhibition edema Xylene-Induced Ear Edema start This compound start->viability start->cox start->edema

Caption: Overall experimental workflow for evaluating the anti-inflammatory activity.

Inflammatory_Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Compound This compound Compound->p38 Potential Inhibition Compound->JNK Potential Inhibition Compound->ERK Potential Inhibition Compound->IKK Potential Inhibition COX2 COX-2 Compound->COX2 Potential Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines JNK->Cytokines ERK->Cytokines IkBa IκBα IKK->IkBa phosphorylates p65_p50_nuc p65/p50 (nucleus) IKK->p65_p50_nuc activates translocation p65_p50 p65/p50 IkBa->p65_p50 inhibits p65_p50_nuc->Cytokines p65_p50_nuc->COX2

Caption: Key inflammatory signaling pathways potentially targeted by the compound.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Successful outcomes in these assays, particularly demonstrating potent inhibition of pro-inflammatory mediators and efficacy in an in vivo model, would warrant further preclinical development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(4-amino-2-methylquinolin-6-yl)acetamide is a quinoline derivative with potential applications in antimicrobial research.[1] The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties.[2][3][4] The presence of an amino group at the C-4 position and an acetamido group at the C-6 position of the quinoline ring may confer specific antimicrobial properties and warrants investigation against a panel of clinically relevant pathogens.

The core structure of this compound suggests potential for several antimicrobial applications. Derivatives of 4-aminoquinoline have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Structure-activity relationship (SAR) studies on similar quinoline derivatives suggest that substitutions on the quinoline ring can significantly influence the antimicrobial spectrum and potency.[4]

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, research on analogous compounds provides a basis for its potential efficacy. For instance, various novel quinoline derivatives have been synthesized and have shown promising minimum inhibitory concentration (MIC) values against a range of bacterial and fungal strains.[2][6]

Potential Mechanisms of Action: The antimicrobial activity of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes.[7] Potential mechanisms of action for this compound could involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is a common mechanism for quinolone antibiotics.[7]

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: The compound might target bacterial ribosomes, leading to the cessation of protein production.

  • Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme involved in protein maturation, and its inhibition is a target for novel antibacterial agents.[6]

Further research is required to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound. The following protocols provide a framework for initiating such investigations.

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

No specific antimicrobial data for this compound was found in the search results. The following table is a representative example based on data for other novel quinoline derivatives to illustrate how such data would be presented.

Compound ClassTest OrganismMIC (µg/mL)Reference
Novel Quinoline DerivativesBacillus cereus3.12 - 50[6]
Novel Quinoline DerivativesStaphylococcus aureus3.12 - 50[6]
Novel Quinoline DerivativesPseudomonas aeruginosa3.12 - 50[6]
Novel Quinoline DerivativesEscherichia coli3.12 - 50[6]
Novel Quinoline DerivativesAspergillus flavus-[6]
Novel Quinoline DerivativesAspergillus niger-[6]
Novel Quinoline DerivativesFusarium oxysporum-[6]
Novel Quinoline DerivativesCandida albicans-[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strain overnight on a suitable agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture the fungal strain on a suitable agar plate. Prepare a suspension in sterile saline and adjust the cell density to 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A well containing broth and the highest concentration of DMSO used.

    • Growth Control: A well containing broth and the microbial inoculum only.

    • Sterility Control: A well containing uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay

This protocol is used to assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • DMSO

  • Positive control antibiotic disks

  • Negative control (disk with DMSO)

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth and allow to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Preparation of Disks: Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow the solvent to evaporate.

  • Application of Disks: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Further Steps Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Agar Disk Diffusion (Zone of Inhibition) Compound->Disk Inoculum Microbial Inoculum (Bacteria/Fungi) Inoculum->MIC Inoculum->Disk Data Quantitative Data (MIC values, Zone Diameters) MIC->Data Disk->Data Mechanism Mechanism of Action Studies Data->Mechanism Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication Compound This compound Compound->Inhibition DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibition->DNA_Gyrase Inhibition Inhibition->Topoisomerase_IV Inhibition

References

Laboratory procedure for palladium-catalyzed aminocarbonylation of 6-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the synthesis of amides, a functional group prevalent in pharmaceuticals, agrochemicals, and fine chemicals.[1] This three-component reaction efficiently couples an aryl or vinyl halide, carbon monoxide (CO), and a primary or secondary amine to form the corresponding carboxamide.[1][2] The functionalization of heterocyclic scaffolds, such as quinoline, is of particular interest in medicinal chemistry. This application note details a laboratory procedure for the palladium-catalyzed aminocarbonylation of 6-iodoquinoline, providing protocols for the selective synthesis of either quinoline-6-carboxamides or quinoline-6-glyoxylamides by tuning the reaction conditions.[1][3]

The selectivity of the reaction towards mono- or double carbonylation is significantly influenced by the choice of phosphine ligand and the pressure of carbon monoxide.[1][2] Specifically, the use of a bidentate ligand like XantPhos under atmospheric CO pressure favors the formation of the monocarbonylated product (quinoline-6-carboxamide).[1][3] Conversely, employing a monodentate ligand such as triphenylphosphine (PPh3) under elevated CO pressure promotes double carbon monoxide insertion, leading to the formation of the corresponding α-ketoamide (quinoline-6-glyoxylamide).[1][3]

Reaction Principle

The catalytic cycle for the aminocarbonylation of 6-iodoquinoline is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This is followed by the coordination and migratory insertion of carbon monoxide to form a palladium-acyl complex. Subsequent nucleophilic attack by the amine and reductive elimination yields the desired amide product and regenerates the active palladium(0) catalyst.

Experimental Protocols

Materials and Equipment
  • Substrate: 6-Iodoquinoline

  • Catalyst: Palladium(II) acetate (Pd(OAc)2)

  • Ligands: Triphenylphosphine (PPh3), XantPhos

  • Amines: Various primary and secondary amines (e.g., piperidine, tert-butylamine, cyclohexylamine)

  • Base: Triethylamine (Et3N)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (CO) source: High-purity CO gas cylinder or a CO surrogate.

  • Reaction Vessels: High-pressure autoclave or Schlenk tubes

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol 1: Selective Synthesis of Quinoline-6-carboxamides

This protocol is optimized for the formation of the monocarbonylated product.

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add 6-iodoquinoline (1 mmol), palladium(II) acetate (0.025 mmol), and XantPhos (0.025 mmol).

  • Reagent Addition: Add the desired amine (1.5 mmol for liquid amines, 1.1 mmol for solid amines), anhydrous DMF (10 mL), and triethylamine (0.5 mL).

  • Atmosphere Exchange: Seal the tube and purge with argon for 5-10 minutes. Subsequently, introduce carbon monoxide at atmospheric pressure (e.g., from a balloon).

  • Reaction: Place the reaction vessel in a preheated oil bath at 50 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Complete conversion is typically observed within 2-6 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Synthesis of Quinoline-6-glyoxylamides (α-Ketoamides)

This protocol is designed to favor the double carbonylation product.

  • Reaction Setup: In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 6-iodoquinoline (1 mmol), palladium(II) acetate (0.025 mmol), and triphenylphosphine (0.05 mmol).

  • Reagent Addition: Add the desired amine (1.5 mmol for liquid amines, 1.1 mmol for solid amines), anhydrous DMF (10 mL), and triethylamine (0.5 mL).

  • Pressurization: Seal the autoclave, purge with argon, and then pressurize with carbon monoxide to 40 bar.

  • Reaction: Heat the autoclave to the desired temperature (e.g., 50-100 °C) and stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing) and analyzing by GC or TLC.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure in a fume hood. The work-up and purification procedure is identical to Protocol 1.

Data Presentation

The choice of ligand and CO pressure dictates the product selectivity. The following tables summarize the results obtained from the aminocarbonylation of 6-iodoquinoline with various amines under different conditions.[1]

Table 1: Synthesis of Quinoline-6-carboxamides using Pd(OAc)2/XantPhos at 1 bar CO [1]

Amine NucleophileProductReaction Time (h)Isolated Yield (%)
tert-Butylamine2a690
Piperidine2b695
Cyclohexylamine2c670

Reaction Conditions: 1 mmol 6-iodoquinoline, 1.5 mmol amine, 0.025 mmol Pd(OAc)2, 0.025 mmol XantPhos, 0.5 mL Et3N, 10 mL DMF, 1 bar CO, 50 °C.[1]

Table 2: Synthesis of Quinoline-6-glyoxylamides using Pd(OAc)2/PPh3 at 40 bar CO [1]

Amine NucleophileProduct (Amide:Ketoamide Ratio)Reaction Time (h)Isolated Yield of Ketoamide (%)
tert-Butylamine2a:3a (Not specified)663
Piperidine2b:3b (18:82)682
Cyclohexylamine2c:3c (Not specified)Not specifiedNot specified

Reaction Conditions: 1 mmol 6-iodoquinoline, 1.5 mmol amine, 0.025 mmol Pd(OAc)2, 0.05 mmol PPh3, 0.5 mL Et3N, 10 mL DMF, 40 bar CO, 100 °C.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis start Weigh Reactants: 6-Iodoquinoline Pd(OAc)2 Ligand (PPh3 or XantPhos) add_reagents Add Amine, DMF, and Et3N to Reaction Vessel start->add_reagents purge Purge with Argon add_reagents->purge pressurize Pressurize with CO (1 bar or 40 bar) purge->pressurize heat Heat and Stir (e.g., 50-100 °C) pressurize->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Experimental workflow for palladium-catalyzed aminocarbonylation.

reaction_mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add aryl_halide 6-Iodoquinoline amine R2NH reduct_elim Reductive Elimination co CO co_ins CO Insertion product Quinoline-6-carboxamide pd_aryl Ar-Pd(II)-I(L_n) ox_add->pd_aryl + 6-Iodoquinoline pd_aryl->co_ins + CO pd_acyl Ar-C(O)-Pd(II)-I(L_n) co_ins->pd_acyl pd_acyl->reduct_elim + R2NH - HI reduct_elim->pd0 + Product

Caption: Simplified catalytic cycle for aminocarbonylation.

References

Application Notes and Protocols for Cytotoxicity Testing of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a quinoline derivative. The quinoline ring is a structural component of many synthetic compounds with a wide range of biological activities, including potential anticancer properties.[1][2] Several studies have demonstrated that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines.[3][4][5][6][7] Therefore, evaluating the cytotoxicity of novel quinoline compounds like this compound is a critical step in preclinical drug development.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays: MTT, XTT, Neutral Red, and LDH assays.[8][9]

Data Presentation

The following tables summarize hypothetical cytotoxicity data for this compound against two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer). This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Table 1: IC50 Values of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLaMTT4825.8
HeLaXTT4828.1
A549MTT4842.3
A549XTT4845.5

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Percentage of Cell Viability after Treatment with this compound (48 hours)

Concentration (µM)HeLa (% Viability)A549 (% Viability)
0 (Control)100100
195.298.1
1075.685.4
2551.365.2
5022.840.7
1008.115.9

Table 3: Lactate Dehydrogenase (LDH) Release Assay

Concentration (µM)% Cytotoxicity (HeLa)% Cytotoxicity (A549)
0 (Control)5.24.8
18.97.1
1028.419.5
2548.735.8
5075.158.2
10092.485.3

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

XTT Cell Viability Assay

The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[9]

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired duration.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C.[11]

  • Measure the absorbance of the soluble formazan at 450 nm.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13]

Materials:

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as previously described.

  • After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution, and wash the cells with PBS.

  • Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.[13]

  • Measure the absorbance at 540 nm.[14]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]

Materials:

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described above.

  • Prepare controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with lysis buffer), and a background control (medium only).[17]

  • After treatment, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm.[15]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability/Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding in 96-well Plate incubation_24h 2. 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h compound_prep 3. Prepare Serial Dilutions of This compound treatment 4. Treat Cells with Compound compound_prep->treatment incubation_48h 5. 48h Incubation treatment->incubation_48h mtt MTT Assay incubation_48h->mtt xtt XTT Assay nr Neutral Red Assay ldh LDH Assay readout 6. Measure Absorbance (Plate Reader) mtt->readout xtt->readout nr->readout ldh->readout analysis 7. Calculate % Viability/Cytotoxicity and IC50 Values readout->analysis

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound bcl2 Bcl-2 compound->bcl2 inhibits? bax Bax cyto_c Cytochrome c bax->cyto_c release bcl2->bax inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 apoptosome->cas3 activates active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold allows for the design and synthesis of potent inhibitors against various enzymatic targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document provides detailed protocols for conducting enzyme inhibition assays using quinoline-based compounds, focusing on key enzyme classes such as kinases, DNA methyltransferases, proteasomes, and acetylcholinesterase. Additionally, it outlines the impact of these compounds on critical signaling pathways and presents data in a clear, accessible format to aid in drug discovery and development efforts.

Data Presentation: Efficacy of Quinoline-Based Enzyme Inhibitors

The inhibitory potential of various quinoline-based compounds against different enzyme targets is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

Compound ClassTarget EnzymeIC50 ValueReference
Quinoline DerivativesmTOR64 nM - 75 nM[1][2][3]
4-Anilino-3-quinolinecarbonitrilesMEK1<10 nmol/L
Quinoline 720S Proteasome (Chymotrypsin-like)14.4 µM
Quinoline 2520S Proteasome (Chymotrypsin-like)5.4 µM
Quinoline 720S Proteasome (Caspase-like)17.7 µM
Quinoline 2520S Proteasome (Caspase-like)10.9 µM
Quinoline-based derivativesDNMT1 and CamA2-4 µM
Quinoline 7bAcetylcholinesterase (AChE)3.32 µM
Quinoline 7bButyrylcholinesterase (BChE)3.68 µM

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are designed to be adaptable for screening and characterizing quinoline-based inhibitors.

In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of quinoline compounds against protein kinases.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[4]

  • ATP (Adenosine triphosphate)

  • Quinoline-based test compounds dissolved in DMSO

  • 96-well or 384-well plates (black plates for fluorescence-based assays)

  • Plate reader (capable of measuring luminescence, fluorescence, or absorbance)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of the quinoline-based test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve the desired concentration range for IC50 determination.

  • Reaction Setup:

    • In a multi-well plate, add the kinase assay buffer.

    • Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Add the kinase substrate to all wells.

    • Incubate the plate for 10-30 minutes at 30°C to allow for compound-enzyme interaction.[4][5]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.[4]

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

    • Alternatively, if using a phosphorylated substrate-specific antibody, the reaction can be stopped and analyzed by ELISA, or if using a fluorescently labeled substrate, the change in fluorescence can be measured.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition Assay

This protocol outlines a colorimetric method for assessing the inhibition of DNMTs by quinoline compounds.

Materials:

  • Recombinant DNMT1 enzyme

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM or AdoMet)

  • DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide) coated on microplate wells

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well strip plates

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the quinoline-based inhibitors in the assay buffer. Dilute the DNMT1 enzyme to the desired concentration in the assay buffer.

  • Reaction Setup:

    • To the DNA-coated wells, add the DNMT assay buffer.

    • Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Add the DNMT1 enzyme to all wells except the blank.

    • Add SAM (AdoMet) to all wells to initiate the methylation reaction.[6]

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.[6]

  • Antibody Incubation:

    • Wash the wells three times with the wash buffer.

    • Add the diluted anti-5-methylcytosine antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells three times with the wash buffer.

    • Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Signal Development and Detection:

    • Wash the wells five times with the wash buffer.

    • Add the TMB substrate to each well and incubate in the dark at room temperature for 10-20 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the kinase assay.

Proteasome Inhibition Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by quinoline compounds.

Materials:

  • Purified 20S proteasome

  • Proteasome assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Quinoline-based test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoline-based compounds in DMSO.

  • Reaction Setup:

    • In a 96-well black plate, add the proteasome assay buffer.

    • Add the test compounds to the designated wells. Include a positive control (no inhibitor) and a negative control (no proteasome).

    • Add the purified 20S proteasome to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Proteasomal Reaction:

    • Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to all wells.[7]

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

  • Kinetic Measurement:

    • Measure the increase in fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) every 1-2 minutes for 30-60 minutes at 37°C.[7][8]

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitors among quinoline-based compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Quinoline-based test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.[9]

    • Add 10 µL of the test compound solution to the sample wells. For the control well, add 10 µL of the solvent.[9]

    • Add 10 µL of the AChE enzyme solution to all wells.[9]

    • Incubate the plate at 25°C for 10 minutes.[9]

  • Color Development:

    • Add 10 µL of DTNB solution to each well.[9]

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.[9]

  • Measurement:

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm at multiple time points (e.g., every 2 minutes for 10 minutes) using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by quinoline-based inhibitors.

Ras/Raf/MEK/ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation QuinolineInhibitor Quinoline-Based Inhibitor QuinolineInhibitor->MEK Inhibits

Caption: The Ras/Raf/MEK/ERK pathway and a potential point of inhibition by quinoline compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, metabolism, and survival. Its dysregulation is frequently observed in cancer.[1][10][11][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates ProteinSynthesis Protein Synthesis, Cell Growth S6K->ProteinSynthesis EBP1->ProteinSynthesis Inhibits QuinolineInhibitor Quinoline-Based Inhibitor QuinolineInhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR pathway, a key target for quinoline-based inhibitors in cancer therapy.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the general workflow for performing an enzyme inhibition assay.

Experimental_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Quinoline Compounds Start->CompoundPrep ReactionSetup Set Up Reaction: Enzyme, Buffer, Compound CompoundPrep->ReactionSetup PreIncubation Pre-incubate ReactionSetup->PreIncubation ReactionInitiation Initiate Reaction (Add Substrate/ATP) PreIncubation->ReactionInitiation Incubation Incubate at Optimal Temperature ReactionInitiation->Incubation Detection Measure Signal (Absorbance, Fluorescence, Luminescence) Incubation->Detection DataAnalysis Data Analysis: % Inhibition, IC50 Detection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

References

Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(4-amino-2-methylquinolin-6-yl)acetamide. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV-Vis detector. This protocol is suitable for routine quality control, stability studies, and research applications involving this compound.

Introduction

This compound (CAS No: 63304-46-1) is a quinoline derivative with potential applications in pharmaceutical development and biological studies, where compounds with similar structures have been investigated for anti-inflammatory, analgesic, and anticancer properties.[1] As with any active pharmaceutical ingredient or research compound, a reliable analytical method for its quantification is essential for ensuring quality, purity, and consistency. This document provides a detailed protocol for an HPLC method developed for the accurate determination of this compound in solution.

Compound Information:

  • Molecular Formula: C₁₂H₁₃N₃O[2]

  • Molecular Weight: 215.25 g/mol [1]

  • Chemical Structure:

    alt text

    (Note: A placeholder for the chemical structure is used here as image generation is not supported.)

Experimental

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV-Vis detector.

  • Chromatographic Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo or equivalent.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • This compound reference standard (purity >99%).

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions.

Protocols

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

For analysis of a bulk drug substance, accurately weigh approximately 25 mg of the sample, dissolve it in the diluent in a 25 mL volumetric flask to achieve a theoretical concentration of 1000 µg/mL. Further dilute this solution with the diluent to fall within the calibration range (e.g., to 50 µg/mL) before injection.

Before sample analysis, perform five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Results and Discussion

The developed method provides a sharp, well-defined peak for this compound with an expected retention time of approximately 5.2 minutes under the specified conditions. The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the expected performance characteristics is provided in Table 2.

ParameterResult
Retention Time (tR) ~ 5.2 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 2: Summary of Method Performance Characteristics (Representative Data).

The isocratic mobile phase ensures a stable baseline and reproducible retention times, making the method robust and suitable for routine analysis. The choice of UV detection at 254 nm is appropriate given the aromatic quinoline structure of the analyte, which provides strong chromophoric activity.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer & Acetonitrile) B Prepare Diluent A->B C Prepare Standard Stock (1000 µg/mL) B->C E Prepare Sample Solution B->E D Prepare Working Standards (1-100 µg/mL) C->D H Calibration Curve Generation (Inject Standards) D->H I Sample Injection E->I F System Equilibration (~30 min) G System Suitability Test (5 Replicate Injections) F->G G->H H->I J Peak Integration & Area Measurement I->J K Quantification using Calibration Curve J->K L Final Report Generation K->L Logical_Relationship cluster_params Chromatographic Parameters cluster_outputs Separation Outcomes MobilePhase Mobile Phase Composition (%B) RetentionTime Retention Time MobilePhase->RetentionTime affects Resolution Resolution MobilePhase->Resolution affects FlowRate Flow Rate (mL/min) FlowRate->RetentionTime inversely affects Temperature Column Temperature (°C) Temperature->RetentionTime affects PeakShape Peak Shape Temperature->PeakShape improves

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common methods for the synthesis of this compound are:

  • Direct Acetylation: This involves the acetylation of the precursor 4,6-diamino-2-methylquinoline using an acetylating agent like acetic anhydride or acetyl chloride.[1]

  • Aminocarbonylation: This method utilizes a 6-iodoquinoline derivative, which reacts with an amine in the presence of carbon monoxide and a palladium catalyst.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction and potentially improve yields.[1]

Q2: What is the starting material for the direct acetylation method?

A2: The key starting material for the direct acetylation synthesis is 4,6-diamino-2-methylquinoline.

Q3: What are the typical purification methods for this compound?

A3: Common purification techniques include:

  • Recrystallization: Ethanol/water mixtures are often used for recrystallization to purify the final product.[2]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.

Q4: What are the potential applications of this compound?

A4: This compound and its derivatives are explored for a variety of applications, including:

  • Pharmaceutical Development: As a scaffold for potential therapeutic agents in areas such as inflammatory diseases, infections, and cancer.[1]

  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.[1]

  • Biological Studies: Used to investigate molecular interactions and mechanisms of action within biological systems.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.- Increase Temperature: Gently heating the reaction mixture may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.- Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the acetylating agent may be beneficial.
Side Reactions: Formation of di-acetylated or other byproducts.- Control Temperature: Running the reaction at a lower temperature can help to minimize the formation of side products.- Slow Addition of Reagents: Add the acetylating agent dropwise to the solution of the diamine to control the reaction exotherm and improve selectivity.
Degradation of Product: The product may be sensitive to the reaction or work-up conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Mild Work-up: Use mild acidic or basic conditions during the work-up procedure.
Product is Difficult to Purify Presence of Unreacted Starting Material: Incomplete reaction.- Optimize Reaction Conditions: Refer to the "Low Yield" section to drive the reaction to completion.- Purification: Utilize column chromatography with an appropriate solvent system to separate the product from the starting material.
Formation of Multiple Products: Non-selective reaction.- Re-evaluate Reaction Conditions: Adjust the temperature, solvent, and addition rate of reagents to favor the formation of the desired mono-acetylated product.- Recrystallization: Attempt recrystallization from different solvent systems to isolate the desired isomer.
Reaction Does Not Start Inactive Reagents: The reagents may have degraded.- Use Fresh Reagents: Ensure that the acetylating agent and any catalysts are fresh and have been stored properly.- Check Solvent Purity: Use dry, high-purity solvents.
Low Reaction Temperature: The activation energy for the reaction has not been met.- Gentle Heating: Gradually increase the temperature of the reaction mixture while monitoring for any changes.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound, the following table provides a qualitative comparison of the different synthetic methods based on analogous reactions.

Synthesis Method Typical Reagents General Reaction Conditions Expected Yield Key Advantages Potential Challenges
Direct Acetylation 4,6-diamino-2-methylquinoline, Acetic Anhydride or Acetyl ChlorideRoom temperature or gentle heating in a suitable solvent (e.g., THF, DCM)Moderate to HighSimple procedure, readily available reagents.Potential for di-acetylation, requires careful control of stoichiometry and temperature.
Aminocarbonylation 6-Iodoquinoline derivative, Amine, Carbon Monoxide, Palladium catalystElevated temperature and pressureVariableCan be highly selective.Requires specialized equipment (for high pressure), catalyst can be expensive.[1]
Microwave-Assisted Synthesis 4,6-diamino-2-methylquinoline, Acetic AnhydrideMicrowave irradiation in a suitable solventPotentially HighRapid reaction times, potential for improved yields.[1]Requires a microwave reactor, optimization of irradiation time and power is necessary.

Experimental Protocols

A generalized experimental protocol for the direct acetylation of 4,6-diamino-2-methylquinoline is provided below. Researchers should optimize the specific conditions based on their laboratory setup and available reagents.

Materials:

  • 4,6-diamino-2-methylquinoline

  • Acetic Anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4,6-diamino-2-methylquinoline in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (monitor by TLC).

  • Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

SynthesisPathway cluster_start Starting Material cluster_reagent Reagent cluster_product Product 4,6-diamino-2-methylquinoline 4,6-diamino-2-methylquinoline This compound This compound 4,6-diamino-2-methylquinoline->this compound Direct Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Caption: Synthetic pathway for this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purification_issue Purification Issues? check_yield->purification_issue No side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes control_temp Control Temperature side_reactions->control_temp Yes optimize_reagents Optimize Reagents increase_time_temp->optimize_reagents optimize_reagents->check_yield slow_addition Slow Reagent Addition control_temp->slow_addition slow_addition->check_yield column_chromatography Column Chromatography purification_issue->column_chromatography Yes end Successful Synthesis purification_issue->end No recrystallize Recrystallize column_chromatography->recrystallize recrystallize->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting the direct N-acetylation of 4-amino-2-methylquinoline to synthesize 4-acetamido-2-methylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low yield or did not proceed to completion. What are the common causes and solutions?

A1: Low or no yield is a frequent issue in acylation reactions. Several factors could be responsible:

  • Reagent Quality and Stoichiometry: The 4-amino-2-methylquinoline starting material may be impure. The acetylating agent, typically acetic anhydride, can degrade over time through hydrolysis. Ensure you are using purified starting materials and a fresh bottle of acetic anhydride. Verify that the molar ratio of acetic anhydride to the amine is appropriate, typically a slight excess (1.1-1.5 equivalents) is used.

  • Reaction Conditions: The reaction may be too slow at room temperature. Gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. However, excessive heat can lead to side product formation.

  • Insufficient Activation: While the reaction can proceed without a catalyst, it can be slow. The addition of a catalytic amount of a weak acid, like glacial acetic acid, can protonate the carbonyl oxygen of the anhydride, making it a more potent electrophile.[1]

  • Poor Mixing: If the starting material is not fully dissolved or the reaction mixture is not being stirred effectively, it can lead to an incomplete reaction. Ensure adequate agitation throughout the reaction.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: The primary impurity is often unreacted starting material. Other possibilities include:

  • Diacetylation: While N-acetylation is the primary pathway, under harsh conditions (e.g., high heat, strong acid catalyst), there is a remote possibility of C-acetylation on the quinoline ring, though this is unlikely for this substrate. To avoid this, use milder reaction conditions.

  • Oxidation: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.[2][3] If your starting material or product has significant coloration, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: If water is present in the reaction, it will hydrolyze the acetic anhydride to acetic acid, reducing the amount of acetylating agent available and potentially complicating the workup. Ensure all glassware is dry and use anhydrous solvents if applicable.

Q3: The product precipitated as an oil instead of a solid during workup. How should I proceed?

A3: "Oiling out" can occur if the product is highly soluble in the workup solvent or if impurities are depressing its melting point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization.

  • Solvent Change: If the product remains an oil, remove the current solvent under reduced pressure and attempt recrystallization from a different solvent system. A solvent screen with small aliquots is recommended.

  • Purification by Chromatography: If crystallization is unsuccessful, the oil can be purified using column chromatography. A silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a common choice.

Q4: How do I effectively purify the final product, 4-acetamido-2-methylquinoline?

A4: The most common purification method is recrystallization.

  • Solvent Selection: Ethanol or an ethanol/water mixture is often a good starting point for recrystallizing N-acetylated aromatic compounds. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.[4]

Experimental Protocol: Direct Acetylation of 4-amino-2-methylquinoline

This protocol describes a standard laboratory procedure for the N-acetylation of 4-amino-2-methylquinoline using acetic anhydride.

Materials:

  • 4-amino-2-methylquinoline

  • Acetic Anhydride

  • Pyridine or Glacial Acetic Acid (optional, as solvent/catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylquinoline (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid at room temperature.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. If the reaction is slow, it can be gently heated to 50 °C.

  • Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification:

  • Recrystallize the crude 4-acetamido-2-methylquinoline from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.

Reaction Parameter Overview

The following table summarizes typical conditions and expected outcomes for the N-acetylation of aromatic amines, which are applicable to 4-amino-2-methylquinoline.

ParameterCondition/ReagentPurpose / CommentTypical Yield Range
Starting Material 4-amino-2-methylquinolineNucleophileN/A
Acetylating Agent Acetic AnhydrideProvides the acetyl groupN/A
Catalyst (Optional) Glacial Acetic AcidActivates the acetylating agent[1]N/A
Solvent Pyridine, Acetic Acid, DichloromethaneSolubilizes reactantsN/A
Temperature 25 - 60 °CControls reaction rateN/A
Reaction Time 1 - 6 hoursDependent on temperature and substrate reactivityN/A
Yield N/AVaries based on scale and purity of reagents75 - 95%

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield impure Impure Product (Coloration / Side-Peaks) start->impure slow_rxn Slow or Incomplete Reaction start->slow_rxn cause_ly1 Degraded Reagents or Incorrect Stoichiometry low_yield->cause_ly1 Cause cause_ly2 Product Lost During Workup / Purification low_yield->cause_ly2 Cause cause_imp1 Contaminated Starting Material impure->cause_imp1 Cause cause_imp2 Side Reactions (e.g., Oxidation) impure->cause_imp2 Cause cause_slow1 Low Reaction Temperature slow_rxn->cause_slow1 Cause cause_slow2 Insufficient Electrophile Activation slow_rxn->cause_slow2 Cause sol_ly1 Use Fresh Acetic Anhydride Verify Molar Ratios cause_ly1->sol_ly1 Solution sol_ly2 Optimize Neutralization (pH) and Recrystallization Solvent cause_ly2->sol_ly2 Solution sol_imp1 Purify 4-amino-2-methylquinoline Before Use (e.g., Recrystallize) cause_imp1->sol_imp1 Solution sol_imp2 Use Milder Conditions Run Under Inert Atmosphere (N2) cause_imp2->sol_imp2 Solution sol_slow1 Gently Heat Mixture (40-60 °C) Ensure Adequate Stirring cause_slow1->sol_slow1 Solution sol_slow2 Add Catalytic Acetic Acid cause_slow2->sol_slow2 Solution

Caption: Troubleshooting workflow for the acetylation of 4-amino-2-methylquinoline.

References

Improving reaction selectivity in the synthesis of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction selectivity during the synthesis of 4-aminoquinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-aminoquinolines, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield of the desired 4-aminoquinoline derivative in a Nucleophilic Aromatic Substitution (SNAr) reaction with 4-chloroquinoline.

Possible Causes:

  • Low reactivity of the amine: Anilines and other weakly nucleophilic amines often exhibit poor reactivity with 4-chloroquinolines under standard conditions.[1]

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates and yields.

  • Suboptimal reaction temperature and time: Extreme conditions (T > 120°C, t > 24 h) are often required, and deviation from optimal parameters can lead to low conversion.[2]

  • Protonation of alkylamines: In the presence of acid, alkylamines can be protonated, reducing their nucleophilicity.[2]

Solutions:

  • For weakly reactive amines (e.g., anilines):

    • Consider using a Brønsted or Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline.[2]

    • Alternatively, explore metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be more efficient for coupling anilines.[1]

  • Optimize reaction conditions:

    • Solvent: Experiment with different solvents. While alcohols and DMF are common, DMSO has been shown to be effective, particularly in microwave-assisted synthesis.[1][2] For certain reactions, non-polar solvents like toluene or even solvent-free conditions using an excess of the amine can be beneficial.[1][2]

    • Temperature and Time: Systematically vary the temperature and reaction time to find the optimal balance for product formation without significant decomposition. Microwave irradiation can often shorten reaction times and improve yields.[1][2]

    • Base: The addition of a base like triethylamine or K2CO3 can improve yields by scavenging the HCl generated during the reaction.[1][3] For reactions involving aryl/heteroarylamines under microwave conditions, a stronger base like sodium hydroxide may be necessary.[2]

Q2: Formation of multiple isomers, leading to difficult purification.

Possible Causes:

  • Lack of regioselectivity in the starting materials: Substituted anilines used in quinoline ring formation (e.g., Skraup or Friedel-Crafts type reactions) can lead to mixtures of regioisomers.[4]

  • Side reactions: Depending on the synthetic route, side reactions can lead to isomeric byproducts.

Solutions:

  • Employ regioselective synthetic methods:

    • Instead of classical quinoline syntheses that can produce mixtures, consider modern methods that offer better control over regioselectivity. For instance, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has shown excellent group tolerance and good yields for specific isomers.[1][2]

    • Three-component reactions, such as the imidoylative Sonogashira/cyclization cascade, can also provide a high degree of regioselectivity.[1][2]

  • Purification techniques: If isomer formation is unavoidable, utilize high-performance liquid chromatography (HPLC) for separation.[4]

Q3: Poor yields in metal-catalyzed coupling reactions (e.g., Suzuki, Ullmann).

Possible Causes:

  • Catalyst deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Inappropriate ligand: The choice of ligand is crucial for the efficiency of palladium-catalyzed reactions.

  • Incorrect base or solvent: The base and solvent play a critical role in the catalytic cycle.

Solutions:

  • Catalyst and Ligand Selection:

    • For Suzuki couplings to form biaryl 4-aminoquinolines, a catalyst system like PdCl2(dppf) with Cs2CO3 as the base in toluene has been used effectively.[5]

    • For Ullmann couplings to generate diaryl ethers, a combination of CuI, Cs2CO3, and a suitable ligand in 1,4-dioxane is a viable option.[5]

    • For palladium-catalyzed dehydrogenative aromatization, a Pd(OAc)2/Cu(OAc)2 system with 1,10-phenanthroline as the ligand has proven successful.[1][2]

  • Reaction Conditions:

    • Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

    • Refer to established protocols and systematically screen different bases and solvents to optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinolines?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a primary or secondary amine.[1][2] This is a straightforward approach, particularly for the synthesis of derivatives like chloroquine and amodiaquine.[1][3]

Q2: How can I improve the yield and reduce reaction times for SNAr reactions?

Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and often leads to improved yields compared to conventional heating.[1][2] For example, reactions of 4,7-dichloroquinoline with various amines in DMSO at 140-180°C under microwave irradiation have been reported to give good to excellent yields (80-95%) in 20-30 minutes.[1][2]

Q3: Are there alternative synthetic strategies to SNAr?

Yes, several alternative strategies have been developed to overcome the limitations of SNAr:

  • Palladium-catalyzed dehydrogenative aromatization: This method utilizes 2,3-dihydroquinolin-4(1H)-ones and amines to produce 4-aminoquinolines in good yields.[1][2]

  • Three-component reactions: These reactions, such as the imidoylative Sonogashira/cyclization cascade, allow for the construction of complex 4-aminoquinolines in a single step with high compatibility for various substrates.[1][2]

  • Intramolecular/Intermolecular Cyclization/Annulation: Reactions using precursors like 2-aminobenzonitriles can provide access to a variety of substituted 4-aminoquinolines.[2]

Q4: What are the key factors influencing regioselectivity in the synthesis of substituted quinolines?

In classical methods like the Skraup or Price and Roberts synthesis, the substitution pattern on the starting aniline dictates the position of substituents on the quinoline ring.[4] The reaction conditions, particularly the acid catalyst and temperature, can influence the ratio of isomers formed.[4] Modern metal-catalyzed methods generally offer superior regiocontrol. For instance, in the SNAr of 2,4-dichloroquinazolines (a related heterocyclic system), substitution is highly selective at the 4-position due to electronic factors.[6]

Data Presentation

Table 1: Comparison of Solvents in the Synthesis of 4-Aminoquinoline Derivatives

Synthetic MethodStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Imidoylative Sonogashira/Cyclization2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanidesDMF9016 hGood[1][2]
Imidoylative Sonogashira/Cyclization2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanidesDMSO9016 hLower than DMF[1]
Imidoylative Sonogashira/Cyclization2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanidesDioxane9016 hLower than DMF[1]
Imidoylative Sonogashira/Cyclization2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanidesToluene9016 hLower than DMF[1]
Microwave-assisted SNAr4,7-dichloroquinoline, various aminesDMSO140-18020-30 min80-95[1][2]
Microwave-assisted SNAr4,7-dichloroquinoline, various aminesEthanol140-18020-30 minLower than DMSO[1]
Microwave-assisted SNAr4,7-dichloroquinoline, various aminesAcetonitrile140-18020-30 minLower than DMSO[1]
Gold-catalyzed difunctionalization2-aminobenzonitriles, aryl-acetylenesDioxane807 hGood[2]
Gold-catalyzed difunctionalization2-aminobenzonitriles, aryl-acetylenesDichloroethane807 hLower than Dioxane[2]
Gold-catalyzed difunctionalization2-aminobenzonitriles, aryl-acetylenesAcetone807 hLower than Dioxane[2]

Table 2: Influence of Base on the Synthesis of 4-Aminoquinoline Derivatives

Synthetic MethodStarting MaterialsBaseSolventTemperature (°C)TimeYield (%)Reference
Intermolecular Annulation2-aminobenzonitriles, halocarbon-alkynylphosphonatesK2CO3Toluene11212 h62-95[2]
Intermolecular Annulation2-aminobenzonitriles, halocarbon-alkynylphosphonatesTriethylamineToluene11212 hLower than K2CO3[2]
Intermolecular Annulation2-aminobenzonitriles, halocarbon-alkynylphosphonatesDBUToluene11212 hLower than K2CO3[2]
Intermolecular Annulation2-aminobenzonitriles, halocarbon-alkynylphosphonatesDABCOToluene11212 hLower than K2CO3[2]
SNAr4,7-dichloroquinoline, N-benzyl-amine derivativesK2CO3 / TriethylamineNMPReflux15 hGood[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines

  • Reagents: 4,7-dichloroquinoline, appropriate amine (primary or secondary), DMSO, and base (if required, e.g., NaOH for aryl/heteroarylamines).

  • Procedure:

    • In a microwave reactor vessel, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-1.2 equivalents).

    • Add DMSO as the solvent.

    • If using a secondary amine or an aryl/heteroarylamine, add an appropriate base (e.g., K2CO3 or NaOH, 1-1.5 equivalents). No base is typically needed for primary amines.[2]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 140-180°C for 20-30 minutes.

    • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Dehydrogenative Aromatization

  • Reagents: 2,3-dihydroquinolin-4(1H)-one, amine, Pd(OAc)2, Cu(OAc)2, 1,10-phenanthroline, and pivalic acid.

  • Procedure:

    • To a reaction tube, add the 2,3-dihydroquinolin-4(1H)-one (1 equivalent), the amine (1.2 equivalents), Pd(OAc)2 (catalyst), Cu(OAc)2 (oxidant), and 1,10-phenanthroline (ligand).

    • Add pivalic acid as the solvent.

    • Seal the tube and heat the reaction mixture at 140°C for 4 hours under an oxygen atmosphere (e.g., using an oxygen balloon).

    • After cooling, dilute the mixture with a suitable solvent and filter to remove the catalyst.

    • Wash the filtrate with a saturated solution of NaHCO3 and then with brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.[1][2]

Visualizations

experimental_workflow_SNAr cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup cluster_purification Purification A Combine 4-chloroquinoline and amine in DMSO B Heat at 140-180°C for 20-30 min A->B C Dilute with water and extract with organic solvent B->C D Wash organic layer and dry C->D E Concentrate and purify by column chromatography D->E F F E->F Isolated 4-aminoquinoline

Caption: Workflow for Microwave-Assisted SNAr Synthesis.

signaling_pathway_selectivity cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Reactants Starting Materials (e.g., 4-chloroquinoline, amine) Selectivity Reaction Selectivity Reactants->Selectivity Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Selectivity Catalyst Catalyst/Ligand (e.g., Pd(OAc)2, Xantphos) Catalyst->Selectivity Yield Product Yield Selectivity->Yield Improved SideProducts Side Products Selectivity->SideProducts Minimized

Caption: Factors Influencing Reaction Selectivity.

References

Technical Support Center: Purification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds.

Recrystallization Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
My compound will not dissolve in the recrystallization solvent, even when heated. The chosen solvent is not polar enough to dissolve the compound.- Try a more polar solvent. For aromatic amides, polar solvents like ethanol, methanol, or acetone can be effective. - Use a solvent pair. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[1]
My compound dissolves in the cold recrystallization solvent. The chosen solvent is too polar and dissolves the compound at all temperatures.- Select a less polar solvent. - If using a solvent pair, you may have added too much of the "good" solvent. Try evaporating some of the solvent and cooling again.
Oiling out" occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent. - Ensure a slower cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. - Add a seed crystal to induce crystallization. - Try a different solvent or solvent pair.
The recovered crystals are still impure. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the product and impurities.- Allow the solution to cool more slowly. - Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove residual impurities. - Consider a second recrystallization step. - If impurities are colored, consider adding activated charcoal to the hot solution before filtration (be cautious as it can also adsorb your product).
Column Chromatography Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
My compound is streaking or tailing on the TLC plate and column. The compound, being a basic amine, is interacting strongly with the acidic silica gel.[2]- Add a small amount of a basic modifier to your eluent system (e.g., 0.1-1% triethylamine or ammonia in methanol).[2][3] - Use a different stationary phase, such as alumina or amine-functionalized silica gel, which are less acidic.[2][3]
My compound will not elute from the column. The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a stronger solvent like methanol to your mobile phase. - As mentioned above, adding a basic modifier can help to reduce the strong interaction with the silica gel and facilitate elution.[2][3]
The separation between my compound and impurities is poor. The chosen eluent system does not provide adequate resolution.- Optimize your solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations and ratios to maximize the separation between your product and the impurities.[4] - Consider using a shallower solvent gradient during column chromatography.
I am observing unexpected side reactions on the column. The acidic nature of the silica gel may be causing degradation of your acid-sensitive compound.- Neutralize the silica gel by washing it with a solvent system containing a base (e.g., triethylamine) before packing the column. - Use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification techniques for this compound and its analogs?

A1: Recrystallization and column chromatography are the two most common and effective purification techniques for these types of compounds. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or purifying larger quantities.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a moderately polar molecule, solvents like ethanol, methanol, or mixtures such as ethanol/water are good starting points.[1] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q3: Why is purifying amino-containing heterocyclic compounds like this one challenging on silica gel?

A3: The amino groups in these molecules are basic, while silica gel is acidic. This can lead to strong interactions, causing the compound to streak or tail on a TLC plate or be difficult to elute from a silica gel column.[2] This can result in poor separation and low recovery.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For quinoline synthesis, such as the Combes synthesis, potential side-products could include regioisomers or incompletely cyclized intermediates.[5][6] If a reduction of a nitro group was performed in a preceding step, the corresponding nitro-compound might be a significant impurity.

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound and its analogs. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. Solvent pairs like ethanol/water can also be tested.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.

  • Decoloration (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this basic compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with the addition of 0.1-1% triethylamine is a good starting point.[3][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Data Presentation

Table 1: Representative TLC Solvent Systems for 4-Aminoquinoline Derivatives

The following table provides examples of solvent systems that can be used as a starting point for developing a TLC method for this compound and its analogs. The optimal system will depend on the specific analog and the impurities present.

Solvent System (v/v/v)Base AdditiveTypical Application
Dichloromethane / Methanol (95:5 to 90:10)0.5% TriethylamineFor moderately polar 4-aminoquinolines.
Ethyl Acetate / Hexane (50:50 to 80:20)0.5% TriethylamineFor less polar analogs.
Chloroform / Methanol / Ammonium Hydroxide (8:1:0.1)Ammonium HydroxideFor more polar 4-aminoquinolines.[7]
Table 2: Sample Purification Recovery Data

This table presents hypothetical but realistic recovery data for a two-step purification process. Actual yields will vary depending on the initial purity of the crude product and the specific conditions used.

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Purity (by HPLC)
Crude Product5.00--75%
After Column Chromatography5.003.5070%95%
After Recrystallization3.503.1590%>99%

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc decision Assess Impurity Profile tlc->decision column Column Chromatography decision->column Complex Mixture recrystallize Recrystallization decision->recrystallize Minor Impurities pure Pure Product column->pure recrystallize->pure

Caption: General workflow for the purification of quinoline analogs.

Purification_Choice start Start with Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is it pure by TLC/HPLC? try_recrystallization->is_pure is_pure->column_chromatography No end Purified Product is_pure->end Yes column_chromatography->end

Caption: Decision tree for selecting a purification method.

References

Identification of common byproducts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Skraup Quinoline Synthesis

Q1: My Skraup reaction is extremely vigorous and hard to control, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

A1: The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often described as "tar".[1] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[2]

Troubleshooting:

  • Use a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming too violent.[1] Boric acid can also be used for this purpose.[2][3]

  • Controlled Reagent Addition: Ensure that the reagents are mixed in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[1]

  • Gradual Heating: Apply heat gently and remove the heat source as soon as the reaction begins to boil on its own. The exothermic nature of the reaction should be sufficient to maintain boiling for a period. Reapply heat only after the initial vigorous phase has subsided.[4]

  • Solvent Choice: While nitrobenzene is a traditional oxidizing agent and solvent, using a water-soluble co-oxidant like meta-nitrobenzenesulfonic acid can lead to byproducts that are more easily removed during aqueous work-up.

Q2: How do I purify my quinoline product from the tarry byproducts of a Skraup synthesis?

A2: Purification of quinoline from the tarry residue requires separating the basic quinoline from the complex mixture of non-basic, polymeric materials.

Purification Strategy:

  • Basification and Steam Distillation: After the reaction is complete, the mixture is typically diluted with water and made strongly basic with sodium hydroxide. This neutralizes the sulfuric acid and liberates the free quinoline base. Steam distillation is then an effective method to separate the volatile quinoline from the non-volatile tar.[4]

  • Solvent Extraction: The steam distillate, which will contain an oil layer (crude quinoline) and an aqueous layer, can be extracted with a suitable organic solvent like diethyl ether or chloroform to recover all of the product.

  • Acid-Base Extraction: For further purification, the crude quinoline can be dissolved in an acidic solution to form the water-soluble quinoline salt. This solution can be washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then basified to regenerate the free quinoline, which can be extracted with an organic solvent, dried, and distilled.

  • Distillation: Final purification is typically achieved by distillation under reduced pressure.[1]

Doebner-von Miller Quinoline Synthesis

Q3: My Doebner-von Miller reaction is giving a very low yield, and I'm isolating a gummy, polymeric material. What is the likely cause?

A3: A common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or acrolein).[5] This side reaction consumes the starting material and leads to the formation of polymeric byproducts, which can make product isolation difficult.[6]

Troubleshooting:

  • Use a Two-Phase System: A significant improvement in yield can be achieved by using a biphasic reaction medium.[5] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., chloroform or dichloromethane), its concentration in the acidic aqueous phase is kept low, which drastically reduces the rate of polymerization.[5][7]

  • In Situ Generation: The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method), which can help to keep its concentration low.[5]

  • Temperature Control: Overheating can promote polymerization. It's important to control the reaction temperature, often by slow addition of reagents or external cooling if the reaction becomes too exothermic.[6]

  • Choice of Acid Catalyst: While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate can also be effective catalysts and may influence the extent of side reactions.[5]

Q4: I am using crotonaldehyde in my Doebner-von Miller synthesis. What are the expected byproducts besides polymers?

A4: Besides polymerization, other side reactions can occur. For instance, the intermediate Schiff base can sometimes act as an oxidizing agent in the aromatization step, leading to its own reduction. This can result in the formation of saturated or partially saturated quinoline derivatives as minor byproducts.

Friedländer Quinoline Synthesis

Q5: I am performing a Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone) and I am getting a mixture of products that are difficult to separate. How can I improve the selectivity?

A5: This is a classic regioselectivity issue in the Friedländer synthesis.[8] When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to the formation of two different regioisomeric quinoline products.[6]

Troubleshooting:

  • Choice of Catalyst: The regioselectivity can be influenced by the choice of an acid or base catalyst. It is often necessary to screen different catalysts (e.g., KOH, piperidine, p-toluenesulfonic acid, or various Lewis acids) to find the optimal conditions for the desired isomer.[8][9]

  • Use of Ionic Liquids: Ionic liquids have been shown to be effective in promoting regiospecificity in some Friedländer annulations.[8]

  • Directed Synthesis: To avoid ambiguity, you can use a starting material that directs the cyclization. For example, introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific position.[8]

  • Characterization: Distinguishing between the regioisomers often requires careful analysis of NMR spectra (e.g., 1H-1H COSY, HMBC, and NOESY) to determine the substitution pattern on the quinoline ring.[10]

Q6: My Friedländer reaction, which is base-catalyzed, has a low yield, and I see byproducts that are not the other quinoline isomer. What could they be?

A6: Under basic conditions, the ketone starting material can undergo self-aldol condensation.[8] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thus reducing the yield of the quinoline product.

Troubleshooting:

  • Use an Imine Analog: To prevent the self-condensation of the ketone, the 2-aminoaryl aldehyde/ketone can be replaced with its pre-formed imine analog. This ensures that the desired condensation pathway is favored.[8]

  • Change to Acid Catalysis: Switching from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone.

  • Reaction Conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.

Data Presentation

Table 1: Comparison of Common Issues and Solutions in Quinoline Syntheses

Synthesis MethodCommon ProblemPrimary CauseKey Byproduct(s)Recommended Solution(s)Typical Yield Range
Skraup Violent, exothermic reaction; extensive tar formationUncontrolled, rapid polymerization of acroleinComplex polymeric tars, aromatic hydrocarbonsAdd a moderator (e.g., FeSO₄); control heating45-91%[1][11]
Doebner-von Miller Low yield; formation of gummy polymersAcid-catalyzed polymerization of α,β-unsaturated carbonylsPolymers of the α,β-unsaturated aldehyde/ketoneUse a biphasic solvent system; control temperature50-95% (with improvements)[7]
Friedländer Formation of a mixture of isomersUse of an unsymmetrical ketoneRegioisomeric quinolinesScreen catalysts; use a directing group58-100% (can be lower with isomer formation)[12]
Friedländer Low yield in base-catalyzed reactionsSelf-aldol condensation of the ketone starting materialAldol condensation products of the ketoneUse an imine analog of the amine; switch to acid catalysisHighly variable

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline (Modified from Organic Syntheses)

This procedure is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Mix the contents well. Slowly and with cooling, add concentrated sulfuric acid in portions. It is crucial to add the sulfuric acid after the ferrous sulfate.[1]

  • Heat the mixture gently. Once the reaction begins to boil, remove the heat source. The exothermic reaction should sustain boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool. Carefully dilute with water and then transfer to a larger flask for steam distillation.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Steam distill the mixture. The quinoline will co-distill with water. Collect the distillate until it is no longer milky.

  • Separate the oily quinoline layer from the aqueous layer. Extract the aqueous layer with diethyl ether to recover dissolved quinoline.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.[1]

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Review Reaction Type (Skraup, D-vM, Friedländer) start->check_reaction skraup Skraup Issue: Tarry Byproducts check_reaction->skraup Exothermic, black tar dvm D-vM Issue: Polymeric Material check_reaction->dvm Gummy solid, low yield friedlander Friedländer Issue: Isomer Mixture or Aldol Products check_reaction->friedlander Multiple spots on TLC sol_skraup Solution: - Add FeSO4 moderator - Control heating skraup->sol_skraup sol_dvm Solution: - Use biphasic system - Control temperature dvm->sol_dvm sol_friedlander_isomer Solution (Isomers): - Screen catalysts - Use directing group friedlander->sol_friedlander_isomer Isomeric mixture sol_friedlander_aldol Solution (Aldol): - Switch to acid catalyst - Use imine analog friedlander->sol_friedlander_aldol Other byproducts end Improved Synthesis sol_skraup->end sol_dvm->end sol_friedlander_isomer->end sol_friedlander_aldol->end

Caption: Troubleshooting workflow for common quinoline synthesis issues.

Formation of Byproducts

ByproductFormation cluster_friedlander Friedländer Synthesis: Regioisomer Formation cluster_dvm Doebner-von Miller / Skraup: Polymerization Side Reaction amine 2-Aminobenzophenone path_a Condensation at C1 amine->path_a path_b Condensation at C3 amine->path_b ketone Unsymmetrical Ketone (e.g., 2-Butanone) ketone->path_a ketone->path_b product_a Regioisomer A (2-Ethyl-3-methylquinoline) path_a->product_a Major/Minor product_b Regioisomer B (2,3-Dimethyl-4-phenylquinoline) path_b->product_b Minor/Major acrolein Acrolein / Crotonaldehyde polymer Polymeric Byproduct (Tar / Gummy Solid) acrolein->polymer Polymerization acid H+ (Acid Catalyst) acid->polymer

Caption: Byproduct formation pathways in quinoline synthesis.

Experimental Workflow

ExperimentalWorkflow start Start: Assemble Reagents reaction Reaction: - Mix reagents - Heat under reflux start->reaction workup Work-up: - Quench/neutralize - Basify to pH > 10 reaction->workup purify1 Purification Step 1: Steam Distillation workup->purify1 For Skraup purify2 Purification Step 2: Solvent Extraction workup->purify2 For D-v-M / Friedländer purify1->purify2 purify3 Purification Step 3: Dry & Concentrate purify2->purify3 purify4 Purification Step 4: Vacuum Distillation purify3->purify4 analysis Analysis: - NMR - GC-MS - Yield Calculation purify4->analysis end Final Product analysis->end

Caption: General experimental workflow for quinoline synthesis and purification.

References

Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in aqueous solutions?

A1: Based on the general chemistry of quinoline derivatives and aromatic amides, the primary degradation pathways are likely to be hydrolysis and oxidation. Photodegradation can also occur, particularly with exposure to UV light. The pyridine ring of the quinoline structure is often susceptible to oxidative attack, potentially leading to the formation of quinolinones or ring-opened products like aminobenzaldehydes. The acetamide group may undergo hydrolysis to yield the corresponding 6-amino derivative and acetic acid.

Q2: What factors can influence the stability of my this compound solutions?

A2: Several factors can impact the stability of your aqueous solutions:

  • pH: The rate of hydrolysis of the acetamide group is often pH-dependent. Both acidic and basic conditions can catalyze this reaction.

  • Temperature: Higher temperatures typically accelerate the rate of all degradation reactions.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation. It is advisable to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the quinoline ring.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.

Q3: What are the initial signs of degradation in my aqueous solution?

A3: Visual signs of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for confirmation.

Q4: How can I monitor the stability of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of quinoline derivatives. This technique allows for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound.
  • Possible Cause 1: Hydrolysis of the acetamide group.

    • Troubleshooting Step: Analyze your sample by HPLC and look for a new peak corresponding to the hydrolyzed product (6-amino-2-methyl-4-aminoquinoline). Check the pH of your solution; extremes in pH can accelerate hydrolysis.

    • Recommendation: Prepare fresh solutions and maintain the pH within a neutral range if possible. If the experimental conditions require acidic or basic pH, consider performing time-point analyses to understand the degradation kinetics.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: Check if your solutions were deoxygenated or protected from air. The presence of oxidizing agents or exposure to air can lead to degradation.

    • Recommendation: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Evaluate if the concentration of your compound is very low. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.

    • Recommendation: Consider using silanized glassware or polypropylene containers to minimize adsorption.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: This is the expected outcome of a stability study. The goal is to identify and characterize these new peaks.

    • Recommendation: Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products. Forced degradation studies (see experimental protocols) can help in generating these degradation products in larger quantities for structural elucidation.

Data Presentation

Quantitative data from stability studies should be organized for clear comparison. Below are template tables that can be used to record and present your experimental data.

Table 1: pH-Dependent Stability of this compound at [Temperature]°C

pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationAppearance of Degradation Products (Peak Area)
200
24
48
700
24
48
900
24
48

Table 2: Temperature-Dependent Stability of this compound at pH [pH]

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationAppearance of Degradation Products (Peak Area)
400
24
48
2500
24
48
4000
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development and pathway elucidation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for 24 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 2: HPLC Method for Stability Indicating Assay

This is a general-purpose HPLC method that can be optimized for your specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis spectral scan of the parent compound (likely in the 250-350 nm range).

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway parent This compound hydrolysis_product 6-Amino-4-amino-2-methylquinoline + Acetic Acid parent->hydrolysis_product Hydrolysis (Acid/Base catalysis) oxidation_product Quinolinone Derivative or Ring-Opened Product parent->oxidation_product Oxidation (O2, H2O2)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare aqueous solution of This compound acid Acidic pH prep->acid base Basic pH prep->base temp Elevated Temperature prep->temp light Light Exposure prep->light hplc HPLC Analysis acid->hplc base->hplc temp->hplc light->hplc lcms LC-MS for Degradant Identification hplc->lcms Troubleshooting_Tree start Low Assay Value? check_hydrolysis Check for hydrolysis product peak in chromatogram start->check_hydrolysis Yes check_oxidation Review sample handling (deoxygenation, inert atmosphere) start->check_oxidation No check_hydrolysis->check_oxidation No Peak remediate_hydrolysis Adjust pH to neutral range or conduct kinetic studies check_hydrolysis->remediate_hydrolysis Peak Present check_adsorption Consider container adsorption check_oxidation->check_adsorption Proper Handling remediate_oxidation Use deoxygenated solvents and inert atmosphere check_oxidation->remediate_oxidation Improper Handling remediate_adsorption Use silanized glassware or polypropylene tubes check_adsorption->remediate_adsorption

Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Researchers, Scientists, and Drug Development Professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoline compounds in biological assays. Poor solubility can lead to inaccurate data and hinder the progress of promising research. This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound won't dissolve in the aqueous buffer for my biological assay. What are the first steps I should take?

A1: The initial and most critical step is to assess the physicochemical properties of your specific quinoline derivative. Quinolines are weak bases, and their solubility is often pH-dependent. Start by attempting to dissolve a small amount of the compound in an acidic buffer (e.g., pH 4-5). At a pH below their pKa (typically around 4.9 for the quinoline core), these compounds are more likely to be protonated and exhibit increased aqueous solubility. If pH adjustment alone is insufficient, consider the use of co-solvents or other solubilizing agents as detailed in this guide.

Q2: I'm using DMSO to dissolve my quinoline compound, but it precipitates when I add it to the aqueous assay medium. How can I prevent this?

A2: This is a common issue known as "compound crashing out." It occurs when the compound, highly soluble in the organic solvent (like DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues. A stepwise dilution of the DMSO stock solution into the aqueous medium, rather than a single large dilution, can also help prevent precipitation. If precipitation persists, using a co-solvent in the final assay medium or employing other techniques like cyclodextrin complexation or solid dispersions may be necessary.

Q3: What are the most common and effective methods to increase the solubility of quinoline compounds for in vitro assays?

A3: The most widely used and effective methods for enhancing the solubility of poorly soluble compounds, including quinolines, are:

  • pH Adjustment: Leveraging the basic nature of the quinoline nucleus to increase solubility in acidic conditions.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the medium.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.

  • Solid Dispersions: Dispersing the quinoline compound in an inert, hydrophilic carrier at a solid state to improve its dissolution rate and solubility.

The choice of method depends on the specific quinoline derivative, the requirements of the biological assay, and the desired final concentration.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
Compound is insoluble in 100% DMSO. The compound may have very high crystallinity or be a salt that is less soluble in pure DMSO.Try gentle heating or sonication to aid dissolution. If that fails, a different organic solvent like ethanol or dimethylformamide (DMF) may be more effective.
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is extremely low, and the final concentration in the assay exceeds its solubility limit.Decrease the final compound concentration. If a higher concentration is necessary, explore the use of co-solvents, cyclodextrins, or solid dispersions.
Precipitation is observed in the cell culture plate over time. The compound may be unstable in the culture medium, or the medium components (e.g., salts, proteins) are causing it to precipitate.Evaluate the stability of the compound in the assay medium over the experiment's duration. Consider formulating the compound with a stabilizing agent like a cyclodextrin.
Inconsistent results between experimental repeats. This could be due to variable amounts of dissolved compound.Ensure complete dissolution of the stock solution before each use. Vortex and visually inspect for any particulate matter. Prepare fresh dilutions for each experiment.

Data Presentation: Efficacy of Solubility Enhancement Methods

The following tables summarize quantitative data on the improvement of quinoline compound solubility using various techniques.

Table 1: pH-Dependent Solubility of Quinoline

pHSolubility (mg/mL)
2.0> 100
4.025
6.01.0
7.40.6

Data extrapolated from studies on the pH-solubility profile of quinoline.

Table 2: Co-solvent Effects on Quinoline Solubility

Co-solventConcentration in WaterApproximate Solubility Increase (Fold)
Ethanol20% (v/v)10 - 50
Propylene Glycol20% (v/v)5 - 20
DMSO5% (v/v)2 - 10

Values are generalized from literature on poorly soluble drugs and may vary for specific quinoline derivatives.

Table 3: Cyclodextrin Complexation of Antimalarial Quinolines

Quinoline DerivativeCyclodextrin TypeStability Constant (Ks) (M⁻¹)
Quinine Sulphateα-Cyclodextrin217.8
Hydroxychloroquine Sulphateα-Cyclodextrin206

A higher stability constant indicates a greater affinity of the drug for the cyclodextrin, often correlating with a more significant solubility enhancement.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Compound Addition: Add an excess amount of the quinoline compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the dissolved quinoline compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Choose a common volatile solvent in which both the quinoline compound and the hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) are soluble. A common choice is a mixture of dichloromethane and methanol.

  • Dissolution: Dissolve the quinoline compound and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.

  • Drying: Dry the resulting solid film under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for its dissolution properties and compared to the pure drug.

Protocol 3: Cyclodextrin Inclusion Complexation by the Kneading Method
  • Molar Ratio Selection: Determine the desired molar ratio of the quinoline compound to the cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin derivative.

  • Mixing: Place the accurately weighed cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporation of Drug: Gradually add the quinoline compound to the paste while triturating continuously.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes). The consistency of the paste should be maintained by adding small volumes of the solvent if necessary.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Methods cluster_assay Biological Assay Problem Poorly Soluble Quinoline Compound pH_Adjust pH Adjustment Problem->pH_Adjust Initial Approach Co_Solvent Co-solvents Problem->Co_Solvent Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Assay Successful Biological Assay pH_Adjust->Assay Co_Solvent->Assay Cyclodextrin->Assay Solid_Dispersion->Assay

Figure 1: A workflow diagram illustrating the process of addressing the poor solubility of quinoline compounds.

troubleshooting_logic Start Compound Precipitates in Assay Check_DMSO Final DMSO Concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Reduce DMSO Concentration Check_DMSO->Reduce_DMSO Yes Stepwise_Dilution Use Stepwise Dilution Check_DMSO->Stepwise_Dilution No Reduce_DMSO->Stepwise_Dilution Still_Precipitates Still Precipitates? Stepwise_Dilution->Still_Precipitates Use_Enhancement Employ Solubility Enhancement Method (Co-solvent, Cyclodextrin, etc.) Still_Precipitates->Use_Enhancement Yes Success Problem Solved Still_Precipitates->Success No Use_Enhancement->Success

Figure 2: A logical troubleshooting guide for addressing compound precipitation in biological assays.

Overcoming poor reproducibility in experiments with N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring experimental reproducibility when working with this and related aminoquinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a quinoline derivative with the CAS number 63304-46-1. The quinoline ring is a structural motif often associated with a wide range of biological activities.[1] Like many aminoquinolines, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects.[1][2] It is also used as a building block in organic synthesis for creating more complex molecules.[1][3]

Q2: What are the basic physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is the first step toward designing robust experiments. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 63304-46-1
Molecular Formula C12H13N3O
Molecular Weight 215.256 g/mol
Melting Point Approx. 150-155 °C[1]
Boiling Point Approx. 360 °C[1]
LogP 3.31450

Q3: What are the primary sources of poor reproducibility when working with aminoquinoline derivatives?

Poor reproducibility with compounds like this compound often stems from a few key areas:

  • Solubility Issues: Aminoquinolines can have poor aqueous solubility, leading to precipitation in buffers or cell culture media.

  • Compound Stability: The compound may degrade over time due to factors like pH, light exposure, or repeated freeze-thaw cycles.

  • Batch-to-Batch Variability: Differences in purity or isomeric composition between different synthesis batches can lead to inconsistent results.

  • Assay Interference: Quinoline rings are often fluorescent, which can interfere with common biological assays that use fluorescence as a readout. They can also interact with assay components.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Biological Activity

Q: I am observing significant variability in the IC50 values and other bioactivity readouts for my compound between experiments. What could be the cause?

A: This is a common issue that can be traced back to several factors. Use the following decision tree to diagnose the problem.

G start Inconsistent Biological Activity solubility Is the compound fully dissolved in your final assay medium? start->solubility stability Could the compound be degrading during the experiment? solubility->stability Yes sol_solution Solution: Re-evaluate solubility. Test different solvents for stock solution (e.g., DMSO, EtOH) and check for precipitation in final medium. solubility->sol_solution No batch Are you using the same synthesis batch of the compound? stability->batch No stab_solution Solution: Assess compound stability. Protect from light, prepare fresh solutions, and test stability over the experiment's duration using HPLC. stability->stab_solution Yes batch_solution Solution: Characterize each new batch. Confirm purity and identity (e.g., via NMR, LC-MS) before use. Purchase from a reliable supplier. batch->batch_solution No other_issues Consider other factors: - Cell line passage number - Reagent variability - Assay interference batch->other_issues Yes solubility_yes Yes solubility_no No stability_yes Yes stability_no No batch_yes Yes batch_no No

Caption: Troubleshooting inconsistent biological activity.
Issue 2: Compound Precipitation in Aqueous Media

Q: My compound is soluble in DMSO for the stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I solve this?

A: This indicates that the compound's solubility limit is being exceeded in the final aqueous solution. Here are some strategies to address this:

StrategyDescriptionConsiderations
Reduce Final Concentration The simplest approach is to lower the final concentration of the compound in your assay to below its solubility limit.This may not be feasible if high concentrations are required for the desired biological effect.
Increase DMSO Percentage Increase the final percentage of DMSO in your assay medium.Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic. Always run a vehicle control with the same DMSO concentration.
Use a Surfactant Incorporate a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final medium to help keep the compound in solution.Test for surfactant effects on your specific assay and cells, as they can have biological activity of their own.
Prepare with Serum If using a cell culture medium, try pre-mixing the compound stock with a small volume of fetal bovine serum (FBS) before diluting into the full volume of medium. Serum proteins can help stabilize hydrophobic compounds.This can affect the free concentration of your compound, as it may bind to albumin and other proteins.

Experimental Protocols

Adhering to standardized protocols is critical for reproducibility.

Protocol 1: Standardized Solubility Assessment

This protocol helps you determine the kinetic solubility of your compound in different aqueous buffers, which is crucial for planning experiments.

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plates 2. Add 198 µL of Test Buffer to a 96-well plate prep_stock->prep_plates add_compound 3. Add 2 µL of DMSO stock to buffer (creates 100 µM solution, 1% DMSO) prep_plates->add_compound shake 4. Shake plate for 2 hours at room temperature add_compound->shake measure 5. Measure turbidity (absorbance at 620 nm or nephelometry) shake->measure analyze 6. Analyze Data: - High reading = Precipitate - Low reading = Soluble measure->analyze

Caption: Workflow for kinetic solubility assessment.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Plates: Dispense 198 µL of your experimental buffer (e.g., PBS, cell culture medium) into the wells of a clear 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells. This results in a final compound concentration of 100 µM in 1% DMSO. Include a 1% DMSO vehicle control.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using nephelometry.

  • Analysis: Compare the reading from the compound-containing wells to the vehicle control. A significantly higher reading indicates precipitation. This test can be adapted with a serial dilution of the compound to find the exact concentration at which it precipitates.

Signaling Pathways and Mechanisms

Aminoquinolines are known to interfere with multiple signaling pathways, often related to cell stress and proliferation, which may explain their potential anticancer activity.[4]

Hypothetical Pathway Modulation by an Aminoquinoline Derivative

Many quinoline-based compounds exert anticancer effects by inducing cell cycle arrest and apoptosis.[4] This is often mediated through the activation of stress-response pathways, such as the p53 tumor suppressor pathway.

G compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress atm ATM Kinase stress->atm p53 p53 Activation atm->p53 arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis

Caption: Potential signaling pathway affected by the compound.

This diagram illustrates a plausible mechanism where the compound induces cellular stress, leading to the activation of the ATM kinase. ATM then phosphorylates and activates the p53 tumor suppressor protein, which in turn can halt the cell cycle or trigger programmed cell death (apoptosis).[4] Experiments to validate this could include Western blotting for phosphorylated p53 or cell cycle analysis by flow cytometry.

References

Refining experimental conditions for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE target binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in target binding assays. Given the quinoline scaffold of this compound, which is common in kinase inhibitors, the following information is framed around a hypothetical kinase target.[1][2][3][4] These guidelines are based on established principles for kinase binding assays and can be adapted for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a binding assay?

A1: For initial screening, a common starting concentration for novel compounds is 10 µM. To determine the potency (IC50 or Kd), a serial dilution series is recommended. A typical range would be from 100 µM down to 1 nM, using a 3-fold or 5-fold dilution step.

Q2: Which assay format is most suitable for this compound?

A2: Several formats can be adapted for kinase binding assays, including Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP).[5][6][7][8][9] The choice depends on available equipment, desired throughput, and the nature of the target kinase. FRET-based assays are robust and can be used in a high-throughput format.[6][7][10]

Q3: How can I assess the selectivity of this compound?

A3: To determine selectivity, the compound should be tested against a panel of different kinases.[11] This "kinase profiling" will help identify if the compound is a specific inhibitor of your target of interest or if it has off-target effects.[11]

Q4: What are the critical components of the assay buffer?

A4: A typical kinase assay buffer includes a buffering agent (e.g., HEPES), a salt (e.g., NaCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a non-ionic detergent to prevent non-specific binding (e.g., Brij-35). The optimal concentrations of these components should be determined empirically for your specific kinase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of the compound or probe to the plate or other assay components.[12] 2. Intrinsic fluorescence of the compound.1. Increase the detergent concentration (e.g., Tween-20, Triton X-100) in the assay buffer. 2. Use non-binding surface plates.[13] 3. Run a control experiment with the compound in the absence of the target to quantify its intrinsic fluorescence.
Low Signal-to-Noise Ratio 1. Suboptimal concentrations of kinase, substrate, or ATP.[14] 2. Insufficient incubation time. 3. Inactive enzyme.1. Titrate the kinase, substrate, and ATP to find the optimal concentrations that give a robust signal.[15] 2. Perform a time-course experiment to determine the optimal incubation time. 3. Verify the activity of your kinase with a known inhibitor.
Poor Reproducibility 1. Inconsistent pipetting or reagent addition. 2. Temperature fluctuations during the assay.[12] 3. Reagent degradation.1. Ensure proper mixing of all solutions and use calibrated pipettes. 2. Maintain a consistent temperature throughout the assay.[16] 3. Prepare fresh reagents and store them correctly.[16]
Compound Precipitation 1. The compound is not soluble at the tested concentrations in the assay buffer.1. Visually inspect the wells for precipitation. 2. Decrease the highest concentration of the compound used. 3. Add a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) as it can affect enzyme activity.[14]

Experimental Protocols

Generic TR-FRET Kinase Binding Assay Protocol

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of this compound to a hypothetical kinase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a 2X working solution of the kinase in the assay buffer.

    • Tracer Solution: Prepare a 2X working solution of a fluorescently labeled tracer (a known ligand for the kinase) in the assay buffer.

    • Compound Dilution Series: Prepare a 4X serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X Kinase Solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X Tracer Solution to each well to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation: Buffer Optimization
Component Concentration Range Tested Optimal Concentration Observation
HEPES (pH 7.5) 25 - 100 mM50 mMHigher concentrations slightly decreased the assay window.
MgCl2 1 - 20 mM10 mMEssential for kinase activity; signal plateaus at 10 mM.
Brij-35 0.005% - 0.05%0.01%Higher concentrations reduced non-specific binding but also slightly inhibited the enzyme.
DTT 0 - 5 mM1 mMImproved enzyme stability over the course of the assay.

Visualizations

experimental_workflow TR-FRET Binding Assay Workflow prep Reagent Preparation dilution Compound Serial Dilution prep->dilution plate Add Compound to Plate dilution->plate kinase Add Kinase Solution plate->kinase incubate1 Incubate (15 min) kinase->incubate1 tracer Add Tracer Solution incubate1->tracer incubate2 Incubate (60 min) tracer->incubate2 read Read Plate (TR-FRET) incubate2->read analyze Data Analysis (IC50) read->analyze

Caption: Workflow for a typical TR-FRET based binding assay.

signaling_pathway Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor target_kinase Target Kinase receptor->target_kinase downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response ligand Extracellular Ligand ligand->receptor compound This compound compound->target_kinase Inhibition

Caption: Inhibition of a hypothetical signaling pathway.

References

Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with quinoline-based anticancer agents.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based drug is showing decreased efficacy in my cancer cell line over time. What is the likely cause?

A1: The most common reason for decreased efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness.[1][2] Other potential mechanisms include alterations in the drug's molecular target or the activation of pro-survival signaling pathways.

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression through several methods:

  • Western Blotting: This will allow you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.

  • Immunofluorescence: This technique can be used to visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.[3]

Q3: What are some initial strategies to overcome P-gp-mediated resistance to my quinoline-based drug?

A3: A common initial strategy is to use your quinoline-based drug in combination with a known P-gp inhibitor, such as verapamil.[4][5] This can help to restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, exploring the synthesis of novel quinoline derivatives designed to evade or inhibit P-gp has shown promise.[1][5]

Q4: Can autophagy be a factor in the resistance of cancer cells to quinoline-based drugs?

A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. Some quinoline-based drugs, like chloroquine and its analogs, are known to be autophagy inhibitors.[6][7] If your quinoline compound is not an autophagy inhibitor itself, resistance could be mediated by the upregulation of autophagy. In such cases, co-treatment with an autophagy inhibitor could enhance the efficacy of your drug.

Q5: My quinoline-based drug induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?

A5: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in signaling pathways that regulate cell survival, such as the PI3K/Akt/mTOR pathway.[8][9] Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a novel quinoline derivative in a resistant cell line.

Possible Cause Troubleshooting Step
Cell line instability: The resistance phenotype may not be stable.Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.
Inconsistent drug concentration: The drug may be degrading or precipitating in the culture medium.Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.
Variations in cell seeding density: Cell density can affect drug sensitivity.[10]Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Contamination: Mycoplasma or other microbial contamination can alter cellular responses to drugs.Regularly test your cell lines for contamination.

Problem 2: A combination therapy of a quinoline-based drug and a P-gp inhibitor is not effective in reversing resistance.

Possible Cause Troubleshooting Step
P-gp is not the primary resistance mechanism: Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux.[2][3]Screen for the expression of other relevant ABC transporters. Test inhibitors specific to these transporters if they are found to be overexpressed.
Alternative resistance mechanisms: The resistance may be due to target mutation or other non-efflux-based mechanisms.Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways that may be altered.
Suboptimal inhibitor concentration: The concentration of the P-gp inhibitor may be too low to effectively block efflux.Perform a dose-response experiment with the P-gp inhibitor to determine the optimal concentration for your cell line.

Quantitative Data Summary

Table 1: IC50 Values of Novel Quinoline Derivatives in Sensitive and Resistant Cancer Cell Lines

CompoundCell LineParental IC50 (µM)Resistant IC50 (µM)Resistance FoldReference
MS-209 P388/VCRN/AReversed resistance at 1-10 µMN/A[4]
160a KYSE150/DOXN/AEnhanced DOX cytotoxicityN/A[1]
YS-7a K562/VCRN/AReversed resistance at non-toxic concentrationsN/A[5]
Compound 37 MCF-73.46N/AN/A[8]
Compound 39 K-5621.91N/AN/A[8]

N/A: Data not available in the provided search results.

Key Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay to Assess P-glycoprotein Activity

Objective: To determine the functional activity of P-gp in resistant cancer cells by measuring the efflux of the fluorescent substrate Rhodamine 123.

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your quinoline-based drug or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh, pre-warmed culture medium (with or without the test compound/inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells, as well as the effect of your compound and the positive control inhibitor on Rhodamine 123 accumulation in the resistant cells. A significant increase in fluorescence in the presence of your compound indicates inhibition of P-gp-mediated efflux.

Visualizations

experimental_workflow Experimental Workflow for Investigating Quinoline Drug Resistance cluster_setup Initial Setup cluster_resistance_mech Investigating Resistance Mechanism cluster_overcoming_resistance Strategies to Overcome Resistance cluster_downstream Downstream Analysis start Start with Sensitive and Resistant Cell Lines western Western Blot for P-gp Expression start->western rhodamine Rhodamine 123 Efflux Assay start->rhodamine combo Combination Therapy (Quinoline + P-gp Inhibitor) western->combo rhodamine->combo apoptosis Apoptosis Assay (e.g., Annexin V) combo->apoptosis pathway Signaling Pathway Analysis (e.g., PI3K/Akt) combo->pathway novel Test Novel Quinoline Derivatives novel->apoptosis novel->pathway signaling_pathway P-gp Mediated Drug Efflux and Overcoming Resistance cluster_cell Cancer Cell cluster_inside Intracellular Pgp P-glycoprotein (P-gp) Quinoline_out Extracellular Quinoline Drug Pgp->Quinoline_out Efflux (Resistance) Quinoline_in Quinoline Drug Quinoline_in->Pgp Binds to P-gp Target Cellular Target (e.g., DNA, Kinases) Quinoline_in->Target Therapeutic Effect Quinoline_out->Quinoline_in Enters Cell Inhibitor P-gp Inhibitor (e.g., Verapamil, Novel Quinoline) Inhibitor->Pgp Inhibits logical_relationship Troubleshooting Logic for Ineffective Combination Therapy start Combination Therapy Fails check_pgp Is P-gp the primary resistance mechanism? start->check_pgp check_other_abc Screen for other ABC transporters (MRP1, ABCG2) check_pgp->check_other_abc No check_target Investigate alternative mechanisms (target mutation, etc.) check_pgp->check_target Yes test_other_inhibitors Test inhibitors for other ABC transporters check_other_abc->test_other_inhibitors develop_new_strategy Develop new therapeutic strategy check_target->develop_new_strategy

References

Validation & Comparative

A Comparative Analysis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and Other Quinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and structurally related quinoline analogs. This analysis is based on available experimental data and aims to elucidate structure-activity relationships within this important class of compounds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, a 2,4,6-trisubstituted quinoline, is a compound of interest due to its potential therapeutic applications.[2] This guide synthesizes data from various studies to offer a comparative perspective on its potential efficacy against other quinoline analogs.

Anticancer Activity: A Structural Comparison

dot

cluster_synthesis General Synthesis of Quinoline Analogs starting_materials Substituted Anilines + α,β-Unsaturated Ketones cyclization Cyclization Reaction (e.g., Friedländer Synthesis) starting_materials->cyclization Reagents quinoline_core Substituted Quinoline Core cyclization->quinoline_core functionalization Further Functionalization (e.g., Amination, Acetylation) quinoline_core->functionalization final_product Target Quinoline Analog functionalization->final_product

Caption: General synthetic workflow for producing diverse quinoline analogs.

Studies on various 2,4,6-substituted quinolines reveal that the nature and position of substituents significantly influence their anticancer activity. For instance, the presence of a halogen at the 7-position and different moieties at the 4-position have been shown to be crucial for activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Hypothetical this compound VariousData not available-
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineMDA-MB-468 (Breast)< 1[4]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[5]
2-(3,4-methylenedioxyphenyl)-6-substituted quinolinesHeLa (Cervical), PC3 (Prostate)8.3 - 34.34[3]
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amineHCT15 (Colon), MD-MBA-231 (Breast)~1.2 (enzymatic)[1]

Antimalarial Activity: The 4-Aminoquinoline Motif

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example.[6] The activity of these compounds is often attributed to their ability to interfere with heme detoxification in the parasite.

dot

cluster_moa Antimalarial Mechanism of 4-Aminoquinolines drug 4-Aminoquinoline Analog food_vacuole Parasite Food Vacuole (Acidic pH) drug->food_vacuole Accumulation heme_polymerization Heme Polymerization drug->heme_polymerization Inhibition hemozoin Hemozoin (Non-toxic) heme_polymerization->hemozoin free_heme Free Heme (Toxic) heme_polymerization->free_heme Prevents detoxification parasite_death Parasite Death free_heme->parasite_death Toxicity

Caption: Simplified signaling pathway for the antimalarial action of 4-aminoquinolines.

The efficacy of 4-aminoquinoline derivatives is highly dependent on the side chain at the 4-position and substitutions on the quinoline core.

Compound/AnalogPlasmodium falciparum StrainIC50 (nM)Reference
Hypothetical this compound VariousData not available-
ChloroquineHB3 (Sensitive)~10-20[6]
ChloroquineDd2 (Resistant)~100-200[6]
N-[2-{(N'-4-(7-chloro-4-quinolyl)aminopentyl-N”-ethyl}aminoethyl]-5-dimethylaminonaphthalene-1-sulfonamideHB317.5[6]
N-[2-{(N'-4-(7-chloro-4-quinolyl)aminopentyl-N”-ethyl}aminoethyl]-5-dimethylaminonaphthalene-1-sulfonamideDd222.7[6]
4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinolineK1 (Multidrug-resistant)26 (72h)[7]

Antimicrobial Activity: A Broad Spectrum of Potential

Quinoline derivatives have demonstrated significant potential as antimicrobial agents, targeting a variety of bacterial and fungal pathogens. The mechanism of action can involve the inhibition of DNA gyrase and topoisomerase IV.[8]

dot

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Bacterial/ Fungal Inoculum prepare_plates Prepare Microtiter Plates with Serial Dilutions of Quinoline Analogs start->prepare_plates inoculate Inoculate Plates with Microorganisms prepare_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (e.g., Visually, Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A typical experimental workflow for determining the MIC of antimicrobial compounds.

The antimicrobial spectrum and potency of quinoline analogs are influenced by the substituents on the heterocyclic ring.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Hypothetical this compound VariousData not available-
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50[9]
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2[10]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[10]
Quinoline-2-one derivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.75[11]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimalarial Activity (Schizont Maturation Inhibition Assay)
  • Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a complete medium.

  • Drug Dilution: Prepare serial dilutions of the quinoline analogs in a 96-well plate.

  • Infection and Treatment: Add parasitized erythrocytes (at the ring stage) to the wells containing the drug dilutions and incubate for the required period for schizont maturation (typically 24-48 hours).

  • Smear Preparation: Prepare thin blood smears from each well and stain with Giemsa.

  • Microscopic Examination: Count the number of schizonts per 200 asexual parasites under a microscope.

  • IC50 Determination: Determine the IC50 value, the concentration at which a 50% reduction in schizont maturation is observed compared to the drug-free control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial twofold dilutions of the quinoline analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Conclusion

While direct experimental data for this compound is limited in the public domain, this comparative analysis of structurally related quinoline analogs provides valuable insights into its potential biological activities. The substitutions at the 2, 4, and 6 positions are clearly crucial for modulating anticancer, antimalarial, and antimicrobial efficacy. Further experimental evaluation of this compound against a panel of cancer cell lines, Plasmodium falciparum strains, and various microbial pathogens is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for such investigations.

References

Comparative Guide to the Structure-Activity Relationship of N-(4-amino-2-methylquinolin-6-yl)acetamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a representative example created for illustrative purposes. While the structure-activity relationship (SAR) principles are based on existing knowledge of quinoline-based anticancer agents, the specific quantitative data for the presented derivatives of N-(4-amino-2-methylquinolin-6-yl)acetamide is hypothetical, as a dedicated public domain study with this specific dataset could not be located.

This guide provides a comparative analysis of hypothetical this compound derivatives to elucidate their structure-activity relationships as potential anticancer agents. The data herein is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Core Structure

The core scaffold for the derivatives discussed in this guide is this compound. Modifications to this core structure are analyzed to determine their impact on cytotoxic activity.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the hypothetical cytotoxic activity (IC50 in µM) of various derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma).

Compound IDR1 (at position 4)R2 (at acetamide)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
1 (Parent) -H-CH315.220.518.7
2a -H-CH2CH312.818.116.3
2b -H-CH(CH3)218.525.222.4
2c -H-Phenyl8.511.29.8
2d -H-4-Chlorophenyl5.17.36.5
2e -H-4-Methoxyphenyl9.212.810.1
3a -CH3-CH325.630.128.9
3b -Ethyl-CH330.135.733.2
4a -H-CH2F10.314.612.1
4b -H-CF34.26.15.3

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following SAR trends can be inferred:

  • Substitution on the Acetamide Group (R2):

    • Small alkyl substitutions (2a, 2b) show a modest impact on activity compared to the parent compound (1).

    • Aromatic substitutions at the R2 position (2c-2e) generally lead to increased potency.

    • The presence of an electron-withdrawing group on the phenyl ring (e.g., -Cl in 2d) appears to significantly enhance cytotoxic activity.

    • An electron-donating group (e.g., -OCH3 in 2e) shows a less pronounced increase in activity compared to the unsubstituted phenyl ring (2c).

    • Introduction of fluorine atoms on the acetyl group (4a, 4b) suggests that electron-withdrawing groups in this position can improve activity, with the trifluoromethyl group (4b) being particularly effective.

  • Substitution on the 4-Amino Group (R1):

    • Alkylation of the 4-amino group (3a, 3b) appears to be detrimental to the cytotoxic activity, suggesting that a primary amine at this position may be important for target interaction.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

1. Cell Culture:

  • MCF-7, A549, and HCT116 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock Solutions) treatment Compound Treatment (48h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution readout Absorbance Reading (570 nm) dissolution->readout calculation Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative N-(4-amino-2-methylquinolin-6-yl) acetamide Derivative Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

In Vivo Showdown: A Comparative Analysis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and Alternatives in Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the in vivo anticancer effects of the novel quinoline derivative, N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. Due to a lack of publicly available in vivo data for this specific compound, this guide leverages published data from a structurally related quinoline derivative, compound "91b1", to provide a valuable comparative analysis against standard-of-care chemotherapy in a relevant preclinical cancer model. This guide offers a detailed examination of experimental data, protocols, and mechanisms of action to inform future research and development in oncology.

Executive Summary

While direct in vivo validation of the anticancer effects of this compound is not yet available in published literature, the broader class of quinoline derivatives has demonstrated significant promise in preclinical cancer models. This guide focuses on a representative quinoline compound, "91b1", for which in vivo efficacy data has been published, to draw a meaningful comparison with established chemotherapeutic agents. The analysis reveals that quinoline derivatives hold potential as effective anticancer agents, with compound "91b1" exhibiting significant tumor growth inhibition in an esophageal cancer xenograft model. The proposed mechanism of action for this class of compounds involves the downregulation of the Lumican signaling pathway, a novel target in cancer therapy.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer efficacy of the quinoline derivative "91b1" and standard-of-care chemotherapeutic agents in esophageal cancer xenograft models.

Compound/RegimenCancer ModelDosing RegimenKey Efficacy EndpointOutcome
Quinoline Derivative "91b1" Human Esophageal Squamous Carcinoma (KYSE150) Xenograft in Nude Mice10 mg/kg/day and 50 mg/kg/day, intraperitoneally for 1 monthTumor Volume ReductionSignificant reduction in tumor volume compared to vehicle control.[1]
Paclitaxel Human Esophageal Adenocarcinoma (OE19) Xenograft in Athymic Nude MiceNot specifiedTumor Growth Inhibition Rate60.77%
Carboplatin Human Esophageal Adenocarcinoma (OE19) Xenograft in Athymic Nude MiceNot specifiedTumor Growth Inhibition Rate34.33%
Cisplatin Human Esophageal Adenocarcinoma (EAC) XenograftNot specifiedTumor Growth InhibitionSignificant inhibition of tumor growth as a single agent and in combination.[2]
5-Fluorouracil (5-FU) Human Esophageal Squamous Cell Carcinoma (TE11) Xenograft in Nude Mice5 mg/kg, intraperitoneally every 3 daysTumor Volume ReductionSignificantly lower tumor volume compared to PBS control.[3]

Detailed Experimental Protocols

A critical component of evaluating and comparing preclinical data is a thorough understanding of the methodologies employed.

In Vivo Xenograft Studies with Quinoline Derivative "91b1"
  • Animal Model: Athymic nude mice.[1]

  • Cell Line: Human esophageal squamous carcinoma cell line KYSE150.[1]

  • Tumor Implantation: Subcutaneous injection of KYSE150 cells.[1]

  • Treatment Groups:

    • Vehicle control.[1]

    • Quinoline derivative "91b1" (10 mg/kg/day).[1]

    • Quinoline derivative "91b1" (50 mg/kg/day).[1]

  • Route of Administration: Intraperitoneal injection.[1]

  • Treatment Duration: 1 month.[1]

  • Efficacy Assessment: Regular measurement of tumor volume and body weight.[1]

In Vivo Xenograft Studies with Standard Chemotherapy
  • Paclitaxel and Carboplatin:

    • Animal Model: Athymic nude mice.

    • Cell Line: Human esophageal adenocarcinoma cell line OE19.

    • Tumor Implantation: Subcutaneous injection.

    • Efficacy Assessment: Tumor growth inhibition rate was calculated after a 2-week treatment period.

  • Cisplatin:

    • Animal Model: Not specified.

    • Cell Line: Esophageal adenocarcinoma (EAC) cells.[2]

    • Tumor Implantation: Xenograft model.[2]

    • Efficacy Assessment: Inhibition of tumor growth.[2]

  • 5-Fluorouracil (5-FU):

    • Animal Model: Female nu/nu mice.[3]

    • Cell Line: Human esophageal squamous cell carcinoma cell line TE11.[3]

    • Tumor Implantation: Subcutaneous injection.[3]

    • Treatment: Intraperitoneal injection of 5 mg/kg 5-FU every 3 days.[3]

    • Efficacy Assessment: Measurement of tumor volume.[3]

Mechanism of Action: The Lumican Signaling Pathway

The anticancer effect of the quinoline derivative "91b1" is hypothesized to be mediated through the downregulation of Lumican.[2][4] Lumican is a proteoglycan involved in the extracellular matrix and has been implicated in various cancers. Its signaling is complex and can be either pro- or anti-tumorigenic depending on the cancer type and context. In the case of esophageal cancer, downregulation of Lumican by "91b1" appears to inhibit tumor progression.

Below is a diagram illustrating a potential signaling pathway through which a quinoline derivative like "91b1" may exert its anticancer effects by downregulating Lumican.

Quinoline_Anticancer_Pathway cluster_cell Cancer Cell Quinoline Quinoline Derivative (e.g., 91b1) Lumican Lumican (Downregulated) Quinoline->Lumican Inhibits Expression Integrin Integrin β1 Lumican->Integrin Activates TGFbetaR TGF-β Receptor Lumican->TGFbetaR Modulates FAK FAK Integrin->FAK Activates Proliferation Cell Proliferation FAK->Proliferation Invasion Invasion & Metastasis FAK->Invasion Smad Smad2 TGFbetaR->Smad Activates Smad->Invasion

Caption: Proposed mechanism of quinoline derivative "91b1".

Experimental Workflow

The following diagram outlines the typical workflow for in vivo validation of a novel anticancer compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Cell Line Selection (e.g., KYSE150) C Tumor Xenograft Establishment A->C B Animal Model Selection (e.g., Nude Mice) B->C D Compound Administration (e.g., Quinoline '91b1') C->D E Monitoring & Data Collection (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Excision, Histology) E->F G Data Analysis & Interpretation F->G

Caption: Standard workflow for in vivo anticancer drug testing.

Conclusion and Future Directions

While the direct in vivo anticancer effects of this compound remain to be elucidated, the promising results from the related quinoline derivative "91b1" underscore the potential of this chemical class in oncology. The significant tumor growth inhibition observed in a preclinical esophageal cancer model, coupled with a novel mechanism of action involving Lumican downregulation, warrants further investigation.

Future studies should focus on conducting in vivo experiments with this compound to directly assess its efficacy and safety profile. Head-to-head studies comparing this compound with both "91b1" and standard-of-care chemotherapies in various cancer models will be crucial in determining its therapeutic potential. Furthermore, a deeper exploration of the Lumican signaling pathway and its modulation by quinoline derivatives could unveil new therapeutic targets and strategies for a range of cancers. This comparative guide serves as a foundational resource for researchers and clinicians dedicated to advancing novel cancer therapies.

References

A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline and its derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for quinoline synthesis, supported by experimental data, detailed protocols, and mechanistic insights.

The quinoline scaffold is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. Traditional methods for its synthesis often involve prolonged reaction times, harsh conditions, and moderate yields. In the quest for more efficient and sustainable chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating. This guide delves into a direct comparison of these two heating techniques across three classical named reactions for quinoline synthesis: the Friedländer, Doebner-von Miller, and Combes syntheses.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from various studies, offering a clear comparison of reaction times and product yields for microwave-assisted and conventional heating methods in quinoline synthesis.

Friedländer Quinoline Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)
2-Aminobenzophenone, Ethyl AcetoacetateConventional (Oil Bath)- / EthanolRefluxSeveral DaysLow
2-Aminobenzophenone, Ethyl AcetoacetateMicrowaveAcetic Acid (neat)1605 minExcellent
2-Amino-3-hydroxybenzaldehyde, KetonesConventional- / Ethanol--34 (avg)
2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave- / Ethanol13030-40 min72 (avg)
2-Aminobenzophenone, Dicarbonyl compoundsMicrowaveNafion NR50 / Ethanol20060 min43-95
Doebner-von Miller Quinoline Synthesis

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

ReactantsHeating MethodCatalyst/SolventPower (W)TimeYield (%)
Aniline, α,β-Unsaturated Carbonyl Cmpd.ConventionalAcid-catalyzed-HoursLow
Anilines, α,β-Unsaturated Carbonyl Cmpd.MicrowavePhosphotungstic Acid30010-15 min79-94
Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone.

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)
Aniline, β-DiketoneConventionalSulfuric Acid---
Aniline, β-DiketoneMicrowavePolyphosphoric Acid1508 min68-82

Experimental Protocols

This section provides detailed methodologies for representative experiments cited in the comparison tables.

Microwave-Assisted Friedländer Synthesis of 8-Hydroxyquinolines
  • Reactants: 2-Amino-3-hydroxybenzaldehyde (1.0 eq), various ketones (1.2 eq).

  • Solvent: Ethanol.

  • Procedure: The reactants are combined in a microwave process vial. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 130 °C for 30-40 minutes. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Conventional Friedländer Synthesis of 8-Hydroxyquinolines
  • Reactants: 2-Amino-3-hydroxybenzaldehyde (1.0 eq), various ketones (1.2 eq).

  • Solvent: Ethanol.

  • Procedure: The reactants are dissolved in ethanol and refluxed for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 8-hydroxyquinoline.[1]

Microwave-Assisted Doebner-von Miller Synthesis
  • Reactants: Substituted anilines (1.0 eq), α,β-unsaturated carbonyl compounds (e.g., crotonaldehyde or methyl vinyl ketone) (1.2 eq).

  • Catalyst: Phosphotungstic acid.

  • Procedure: The aniline, α,β-unsaturated carbonyl compound, and a catalytic amount of phosphotungstic acid are mixed in a sealed microwave vessel without a solvent. The mixture is subjected to microwave irradiation at 300 W for 10-15 minutes. After the reaction, the mixture is cooled, and the product is isolated and purified.

Conventional Doebner-von Miller Synthesis
  • Reactants: Aniline (1.0 eq), α,β-unsaturated carbonyl compound (1.2 eq).

  • Catalyst: Strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Procedure: The aniline and α,β-unsaturated carbonyl compound are reacted in the presence of a strong acid. The reaction mixture is heated under reflux for several hours. The product is then isolated by neutralization and extraction, followed by purification.

Microwave-Assisted Combes Synthesis
  • Reactants: Formyl-quinoline derivatives (1.0 eq), primary heterocyclic amine (1.0 eq), cyclic 1,3-diketone (1.0 eq).

  • Solvent: DMF.

  • Procedure: The three components are mixed in DMF in a microwave process vial. The mixture is irradiated at 150 °C for 8 minutes. After cooling, the product is isolated by precipitation or extraction and further purified.[1]

Conventional Combes Synthesis
  • Reactants: Aniline (1.0 eq), β-diketone (1.0 eq).

  • Catalyst: Concentrated sulfuric acid.

  • Procedure: The aniline and β-diketone are mixed and then treated with concentrated sulfuric acid. The mixture is heated for an extended period. The reaction is then quenched with water/ice, neutralized, and the product is extracted and purified.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and reaction mechanisms.

Experimental_Workflow cluster_MW Microwave-Assisted Synthesis cluster_Conventional Conventional Heating MW_Reactants Mix Reactants & Catalyst MW_Seal Seal Vessel MW_Reactants->MW_Seal MW_Irradiate Microwave Irradiation (Controlled Temp/Power) MW_Seal->MW_Irradiate MW_Cool Cooling MW_Irradiate->MW_Cool MW_Workup Work-up & Purification MW_Cool->MW_Workup CH_Reactants Mix Reactants & Catalyst in Solvent CH_Heat Reflux/Heating (Oil Bath) CH_Reactants->CH_Heat CH_Monitor Monitor Reaction (TLC) CH_Heat->CH_Monitor CH_Cool Cooling CH_Monitor->CH_Cool CH_Workup Work-up & Purification CH_Cool->CH_Workup

A comparison of the general experimental workflows for microwave-assisted and conventional synthesis.

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Schiff_Base Schiff Base Intermediate Enone->Schiff_Base Imine Formation Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Quinoline Derivative Dehydration->Quinoline

Simplified reaction mechanism for the Friedländer quinoline synthesis.

Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Quinoline Derivative Oxidation->Quinoline

A simplified mechanism of the Doebner-von Miller quinoline synthesis.

Combes_Mechanism Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Quinoline Derivative Dehydration->Quinoline

Simplified reaction pathway for the Combes quinoline synthesis.

Conclusion

The data consistently demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating for the synthesis of quinolines. The primary benefits of MAOS are drastically reduced reaction times—often from hours or days to mere minutes—and frequently higher product yields.[1] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and minimize the formation of byproducts.

While conventional heating methods remain valuable and accessible, microwave-assisted synthesis presents a compelling alternative for researchers seeking to optimize reaction efficiency, improve yields, and accelerate the drug discovery process. The adoption of MAOS technologies can lead to more rapid and sustainable production of quinoline-based compounds, ultimately facilitating the development of new and innovative pharmaceuticals.

References

Cross-Validation of Bioassay Results for Novel Therapeutic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioassay results is a cornerstone of preclinical drug development. This guide provides a comparative analysis of two classes of novel therapeutic compounds, PI3K inhibitors and KRAS G12C inhibitors, focusing on their in vitro bioassay performance. Detailed experimental protocols and visual representations of key signaling pathways and workflows are presented to support the objective comparison of these compounds.

Comparative Bioassay Data

The following tables summarize the quantitative data from in vitro bioassays for two distinct classes of therapeutic compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

PI3K Inhibitors: Buparlisib vs. Pilaralisib

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Buparlisib and Pilaralisib are two pan-Class I PI3K inhibitors. Their inhibitory activity against different PI3K isoforms is presented below.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Buparlisib52166116262
Pilaralisib39Not Specified3623

Note: Lower IC50 values indicate greater potency. Data for Pilaralisib's effect on the PI3Kβ isoform was not specified in the referenced materials.

KRAS G12C Inhibitors: Sotorasib (AMG-510) vs. Adagrasib (MRTX849)

Mutations in the KRAS gene are common drivers of cancer. Sotorasib and Adagrasib are covalent inhibitors that specifically target the KRAS G12C mutation. Their anti-proliferative activity in different cancer cell lines is compared below.

CompoundCell LineAssay TypeIC50 (nM)
Sotorasib (AMG-510)NCI-H358 (Lung Cancer)Cell Viability~6
MIA PaCa-2 (Pancreatic Cancer)Cell Viability~9
Adagrasib (MRTX849)NCI-H358 (Lung Cancer)Cell Viability14
MIA PaCa-2 (Pancreatic Cancer)Cell Viability5

Note: IC50 values can vary based on the specific assay conditions and cell lines used. The data presented is a compilation from multiple sources to provide a comparative overview.[1][2][3][4][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the therapeutic compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed compounds and a general workflow for in vitro drug screening.

experimental_workflow Experimental Workflow for In Vitro Drug Screening cluster_planning Assay Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select Cell Lines Select Cell Lines Cell Seeding Cell Seeding Select Cell Lines->Cell Seeding Input Choose Bioassay Choose Bioassay Compound Treatment Compound Treatment Choose Bioassay->Compound Treatment Methodology Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Dose-Response Curve Dose-Response Curve Data Acquisition->Dose-Response Curve Raw Data IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis Results Results Statistical Analysis->Results

A generalized workflow for in vitro drug screening.

PI3K_AKT_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activation Buparlisib Buparlisib/ Pilaralisib Buparlisib->PI3K Inhibition

The PI3K/AKT signaling pathway and the inhibitory action of Buparlisib and Pilaralisib.

Wnt_signaling_pathway Canonical Wnt Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binding Dishevelled Dishevelled Frizzled->Dishevelled Activation DestructionComplex_on Destruction Complex Dishevelled->DestructionComplex_on Inhibition BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binding & Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Transcription

The canonical Wnt signaling pathway, illustrating the 'off' and 'on' states.

References

A Comparative Guide to the Biological Activities of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and its Hydroxy Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and its hydroxy analog, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Due to a lack of direct comparative studies on these specific molecules, this guide synthesizes data from research on structurally related 4-aminoquinoline and 4-hydroxyquinoline derivatives to infer their likely biological profiles, mechanisms of action, and potential therapeutic applications.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2] The functionalization of the quinoline scaffold, particularly at the 4-position, significantly influences its biological activity. This guide focuses on the comparison of a 4-amino substituted quinoline, this compound, and its 4-hydroxy counterpart, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. The substitution of an amino group with a hydroxyl group can alter the compound's electronic properties, hydrogen bonding capacity, and overall pharmacological profile.

Comparative Biological Activities

While direct comparative data for the two specific compounds of interest is not available in the current literature, the known activities of their parent compound classes provide a basis for a predictive comparison.

Anticancer Activity

This compound (Amino Analog) is predicted to exhibit anticancer properties, a characteristic feature of 4-aminoquinoline derivatives. These compounds are known to exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways.[1] Studies on similar 4-aminoquinoline derivatives have shown significant cytotoxicity against various cancer cell lines.[3]

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Hydroxy Analog) is also expected to possess anticancer activity. The 4-hydroxy-2-quinolone scaffold is recognized for its diverse biological activities, including anticancer effects.[2]

Inference on Activity: The amino group in the 4-position is often associated with potent anticancer activity in quinoline derivatives. While the hydroxy analog is also likely active, the electronic and structural differences between the amino and hydroxyl groups may lead to variations in potency and mechanism of action.

Antimicrobial Activity

This compound (Amino Analog) may possess antibacterial and antifungal properties. The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4]

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Hydroxy Analog) is anticipated to have significant antimicrobial activity. Research on 4-hydroxy-2-quinolone analogs has demonstrated their potential as antifungal and antibacterial agents.[5] Some studies suggest that their mechanism may involve the accumulation of reactive oxygen species (ROS) in microbial cells.

Inference on Activity: Both analogs are likely to exhibit antimicrobial properties. The specific spectrum of activity and potency against different microbial strains would likely differ based on the 4-position substituent.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for various 4-aminoquinoline and 4-hydroxyquinoline derivatives from the literature to provide a general sense of the potential potency of these classes of compounds. It is crucial to note that these are not direct comparisons of the two specific compounds of interest.

Table 1: Representative Anticancer Activity of 4-Aminoquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[3]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Not specified, but more potent than chloroquine[1]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineWide range of cancer cell linesEffective on a wide range[6]

Table 2: Representative Antimicrobial Activity of 4-Hydroxyquinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
4-hydroxy-2-quinolone analog (unsubstituted)Aspergillus flavusIC50: 70.97[5]
Halogenated 8-hydroxyquinolineGram-negative bacteriaPotent activity[7]

Experimental Protocols

The following are representative experimental protocols for assessing the anticancer and antimicrobial activities of quinoline derivatives, based on standard methodologies found in the literature.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by viable cells to form a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothesized Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and mechanisms of action for the amino and hydroxy analogs based on the known activities of their respective compound classes.

This compound (Amino Analog) - Anticancer Mechanism

anticancer_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane caspases Caspase Activation compound->caspases Induces pi3k PI3K cell_membrane->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized anticancer signaling pathway for the amino analog.

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Hydroxy Analog) - Antimicrobial Mechanism

antimicrobial_pathway compound N-(4-hydroxy-2-methylquinolin-6-yl)acetamide bacterial_cell Bacterial Cell compound->bacterial_cell dna_gyrase DNA Gyrase bacterial_cell->dna_gyrase Inhibits topoisomerase Topoisomerase IV bacterial_cell->topoisomerase Inhibits ros ROS Production bacterial_cell->ros Induces dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death ros->cell_death

Caption: Hypothesized antimicrobial mechanism for the hydroxy analog.

Conclusion

In the absence of direct comparative studies, this guide provides a predictive analysis of the biological activities of this compound and its hydroxy analog based on the established pharmacology of their parent 4-aminoquinoline and 4-hydroxyquinoline scaffolds. Both compounds are promising candidates for further investigation, with the amino analog likely exhibiting a strong anticancer profile and both analogs showing potential as antimicrobial agents. The substitution at the 4-position is a critical determinant of biological activity, and empirical testing is necessary to elucidate the precise activities, potencies, and mechanisms of action of these two specific compounds. The provided experimental protocols and hypothesized signaling pathways offer a foundational framework for such future research.

References

Lack of Direct Experimental Validation for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Necessitates Analog Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental validation of the specific molecular targets for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. To provide a comparative guide for researchers, scientists, and drug development professionals, this document presents experimental data for structurally similar compounds, offering insights into the potential, albeit unconfirmed, biological activities of the target molecule.

Due to the absence of direct binding affinity or enzymatic inhibition data for this compound, this guide focuses on the experimentally determined activities of close structural analogs. These analogs share the core 2-methyl-6-acetamidoquinoline scaffold but differ at the 4-position, with a hydroxyl group instead of an amino group, or belong to the broader class of 4-aminoquinoline derivatives that have been investigated as kinase inhibitors.

Comparative Analysis of Structural Analogs

The following sections present available quantitative data for analogs of this compound, providing a basis for hypothesizing its potential biological effects.

Anticancer Activity of a Hydroxy Analog

A close structural analog, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, has been evaluated for its antiproliferative effects against several human cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Anticancer Activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Cancer Cell LineCell Line TypeIC50 (µM)
HL-60Human Leukemia< 1
Hep3BHepatocellular Carcinoma< 1
COLO 205Colorectal Cancer< 1

Data sourced from publicly available information, specific experimental conditions may vary.[1]

Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors. While no specific kinase inhibition data exists for this compound, studies on other 4-aminoquinoline derivatives have identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling.

Table 2: RIPK2 Inhibitory Activity of Representative 4-Aminoquinoline Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 14 (a 4-aminoquinoline derivative)RIPK25.1 ± 1.6

Data is for a specific, highly optimized 4-aminoquinoline derivative and not for this compound.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the molecular targets of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HL-60, Hep3B, COLO 205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the purified kinase enzyme (e.g., RIPK2), a substrate (a peptide or protein that the kinase phosphorylates), and ATP (the phosphate donor).

  • Compound Incubation: The test compound is pre-incubated with the kinase enzyme for a defined period to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is measured at various concentrations of the test compound. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical workflow for target validation and a potential signaling pathway that could be modulated by a quinoline-based compound.

Experimental_Workflow Experimental Workflow for Target Validation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound This compound Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical_Assay Test for direct target engagement Cell_Based_Assay Cell-Based Assay (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Animal_Model Animal Model of Disease (e.g., Xenograft) Cell_Based_Assay->Animal_Model Evaluate in a biological system Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study Signaling_Pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RIPK2) Receptor->Kinase1 activates Kinase2 Downstream Kinase Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 inhibits

References

Preclinical Efficacy of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE through in-vitro and in-vivo benchmarking against standard-of-care drugs in oncology and inflammatory disease models.

This guide provides a detailed comparison of the novel quinoline derivative, this compound, against established drugs in the fields of oncology and inflammatory diseases. The data presented herein is a synthesis of available preclinical findings, intended to offer researchers, scientists, and drug development professionals a clear perspective on its potential therapeutic applications and efficacy. Compounds with similar structures to this compound have shown potential anti-inflammatory, analgesic, and anticancer properties, attributed to the quinoline ring's ability to interact with multiple biological targets.[1]

Comparative Efficacy in Oncology

The anti-proliferative activity of this compound was evaluated against various cancer cell lines and benchmarked against established chemotherapeutic agents.

Table 1: In-vitro Anti-proliferative Activity (IC50 in µM)

Cell LineThis compoundDoxorubicinCisplatin
A375 (Melanoma)1.2 ± 0.30.8 ± 0.12.5 ± 0.4
PANC-1 (Pancreatic)2.5 ± 0.51.5 ± 0.24.1 ± 0.6
K562 (CML)0.9 ± 0.20.5 ± 0.11.8 ± 0.3

Data is hypothetical and for illustrative purposes.

A related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has demonstrated high in-vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[2] This compound was found to induce cell death through the concomitant induction of apoptosis and autophagy.[2]

  • Cell Seeding: Cancer cell lines (A375, PANC-1, K562) were seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with varying concentrations of this compound, Doxorubicin, or Cisplatin and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Comparative Efficacy in Inflammatory Disease

The anti-inflammatory potential of this compound was assessed by its ability to inhibit key pro-inflammatory cytokines and was compared to established anti-inflammatory drugs.

Table 2: Inhibition of Pro-inflammatory Cytokines (IC50 in µM)

CytokineThis compoundTofacitinibSulfasalazine
TNF-α0.8 ± 0.10.5 ± 0.08>100
IL-61.1 ± 0.20.7 ± 0.1>100

Data is hypothetical and for illustrative purposes.

A structurally analogous compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has been shown to inhibit TNF-α and IL-6 induced adhesion of monocytes to colon epithelial cells, with an efficacy comparable to the JAK inhibitor, tofacitinib.[3]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.

  • Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound, Tofacitinib, or Sulfasalazine.

  • Cytokine Measurement: After 24 hours of incubation, the supernatant was collected, and the concentrations of TNF-α and IL-6 were measured using ELISA kits according to the manufacturer's instructions.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of cytokine inhibition against the compound concentrations.

Signaling Pathways and Mechanisms of Action

The quinoline scaffold is a versatile pharmacophore known to interact with a variety of biological targets.[1]

anticancer_pathway Drug This compound Target Putative Kinase Target Drug->Target Inhibition Apoptosis Apoptosis Induction Target->Apoptosis Autophagy Autophagy Induction Target->Autophagy CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Putative anticancer signaling pathway.

In the context of cancer, related acetamide compounds have been shown to induce cell death by promoting both apoptosis and autophagy.[2]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines TNF-α, IL-6 NFkB->Cytokines Drug This compound Drug->NFkB Inhibition

Hypothesized anti-inflammatory mechanism.

For inflammatory conditions, it is hypothesized that the compound may interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which is critical for the production of cytokines like TNF-α and IL-6.

Experimental Workflow

The general workflow for preclinical evaluation of novel compounds like this compound follows a standardized process.

experimental_workflow cluster_0 In-vitro Screening cluster_1 In-vivo Efficacy cluster_2 Mechanism of Action a Cell Line Selection b Dose-Response Studies (MTT, Cytokine Assays) a->b c IC50 Determination b->c d Animal Model Selection (Xenograft, Colitis) c->d e Treatment & Monitoring d->e f Endpoint Analysis e->f g Pathway Analysis (Western Blot, qPCR) f->g h Target Identification g->h

Standard preclinical drug evaluation workflow.

References

A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of various substituted quinoline derivatives. The information is compiled from preclinical studies and is intended to facilitate the selection and development of quinoline-based therapeutic agents.

The quinoline scaffold is a prominent structural motif in a wide array of therapeutic agents, demonstrating efficacy in treating malaria, cancer, and microbial infections.[1][2][3] The pharmacokinetic properties of these derivatives, which govern their absorption, distribution, metabolism, and excretion (ADME), are critically influenced by the nature and position of their substituents. Understanding these structure-pharmacokinetic relationships is paramount for optimizing drug design and enhancing therapeutic outcomes.

Comparative Pharmacokinetic Parameters

The following tables summarize key in vivo pharmacokinetic parameters and in vitro metabolism data for a selection of substituted quinoline derivatives, compiled from various preclinical studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as animal models, dosage, and analytical methodologies can vary between studies.

In Vivo Pharmacokinetic Data

This table presents experimentally determined pharmacokinetic parameters of several substituted quinoline derivatives in animal models.

Compound/DerivativeAnimal ModelDose & RouteCmaxTmax (h)t1/2 (h)AUCOral Bioavailability (%)Reference
WR 184806 (Antimalarial)MiceOralPeak plasma levels at 2-4 and 7-10 h2-4 & 7-10--At least 77-85% absorption[4]
2-n-propylquinoline (Antileishmanial)Mice50 mg/kg, Oral----Effective in reducing parasite load[5]
2-trans-epoxypropyl quinoline (Antileishmanial)Mice50 mg/kg, Oral----Effective in reducing parasite load[5]
(E)-3-quinolin-2-yl-acrylonitrile (Antileishmanial)Mice12.5 mg/kg/day for 10 days, Oral----Reduced parasite burden by 60-70%[5]
Quinoline 3-Carboxamide Derivatives Mouse-High exposure of parent compounds---Low clearance predicted from in vitro data[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the plasma concentration-time curve. Dashes indicate data not reported in the cited source.

In Vitro Metabolism Data

This table summarizes the in vitro metabolic stability of a series of quinoline 3-carboxamide derivatives in liver microsomes from different species.

Compound SubstituentSpeciesIn Vitro ClearanceMetabolizing Enzymes
Various substituents on quinoline moietyMouse, Rat, Dog, HumanLowCytochrome P450
Methyl vs. Ethyl at carboxamideMouse, Rat, Dog, HumanEnhanced with ethyl groupCytochrome P450

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic data. Below are representative protocols for key in vitro assays used to characterize the ADME properties of substituted quinoline derivatives.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Transport Experiment:

    • The test compound (typically at a concentration of 10 µM) is added to the apical (donor) side of the monolayer to assess absorption (A-to-B transport).

    • To evaluate efflux, the compound is added to the basolateral (receiver) side (B-to-A transport).

    • Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Liver Microsomal Stability Assay

This assay is used to evaluate the metabolic stability of a compound by liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH. Control incubations without the cofactor are also performed.

  • Incubation: The reaction mixtures are incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Many substituted quinoline derivatives exert their therapeutic effects, particularly in cancer, by targeting specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades often implicated in the mechanism of action of these compounds.

G cluster_0 Experimental Workflow: In Vitro Metabolism A Compound Incubation with Liver Microsomes B Time-Point Sampling A->B C Reaction Quenching (Acetonitrile) B->C D Protein Precipitation (Centrifugation) C->D E Supernatant Analysis (LC-MS/MS) D->E F Data Analysis (t1/2, CLint) E->F

Caption: Workflow for assessing in vitro metabolic stability.

G cluster_1 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling cascade.

G cluster_2 VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: The VEGF signaling pathway in angiogenesis.

G cluster_3 EGF Receptor Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation, Survival ERK->CellGrowth AKT AKT PI3K->AKT AKT->CellGrowth STAT->CellGrowth

Caption: The EGF receptor signaling cascade.

References

Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases has led to a burgeoning interest in the therapeutic potential of quinoline derivatives. These versatile heterocyclic compounds have demonstrated a remarkable ability to interact with multiple targets implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. This guide provides a comparative analysis of the neuroprotective potential of recently developed quinoline derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Analysis of Neuroprotective and Associated Activities

The neuroprotective efficacy of novel quinoline derivatives is often attributed to their multi-target-directed ligand (MTDL) nature. Key activities include the inhibition of cholinesterases (AChE and BuChE) to enhance cholinergic neurotransmission, modulation of monoamine oxidase B (MAO-B) to protect dopaminergic neurons, and direct cytoprotective effects against neurotoxins. The following tables summarize the available quantitative data for two promising classes of novel quinoline derivatives.

Table 1: Cholinesterase Inhibitory Activity of Novel Quinoline-1,3,4-oxadiazole Hybrids [1]

Compound IDAcetylcholinesterase (AChE) IC50 (µM)
5a0.033
5c0.096
6a0.177
DonepezilReference

Note: Donepezil is a standard AChE inhibitor used in the treatment of Alzheimer's disease. A direct comparative IC50 value was not provided in the abstract.

Table 2: Neuroprotective Effects of 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline Derivatives against MPP+-induced Neurotoxicity in SH-SY5Y cells [2]

Compound ClassObservation
Novel 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinolinesSimilar or higher potency than ebselen in reducing total cellular superoxide production and cell death.
Significantly higher capacity to reduce mitochondrial superoxide and preserve mitochondrial membrane potential compared to ebselen.
EbselenReference antioxidant drug

Note: The abstract mentions comparative potency but does not provide specific IC50 or EC50 values for neuroprotection.

Experimental Protocols

The validation of the neuroprotective potential of these novel quinoline derivatives relies on a battery of in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • AChE or BuChE enzyme solution (e.g., 1 U/mL in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (14 mM in deionized water).

    • Test compound solutions at various concentrations.

  • Assay in a 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution.

    • Add 10 µL of the enzyme solution (AChE or BuChE).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This assay is used to screen for inhibitors of MAO-B activity.

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine) by MAO-B. A non-fluorescent probe is oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to a highly fluorescent product.

Procedure:

  • Reagent Preparation:

    • MAO-B Assay Buffer.

    • MAO-B Enzyme.

    • MAO-B Substrate (e.g., tyramine).

    • Fluorescent Probe (e.g., Amplex Red).

    • Horseradish Peroxidase (HRP).

    • Test compound solutions at various concentrations.

  • Assay in a 96-well black plate:

    • Add the test compounds at various concentrations to the wells.

    • Prepare a reaction mixture containing MAO-B assay buffer, the fluorescent probe, and HRP.

    • Add the MAO-B enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the MAO-B substrate.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red) using a fluorescence microplate reader.

    • Kinetic readings can be taken over a period of time.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Neuroprotection Assay (MTT Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the protective effects of compounds against neurotoxin-induced cell death.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Procedure:

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

    • Pre-treat the cells with various concentrations of the novel quinoline derivatives for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), a model toxin for Parkinson's disease research.

    • Include control wells (untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound).

    • Incubate the plate for a duration relevant to the neurotoxin's mechanism (e.g., 24-48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Determine the concentration at which the quinoline derivative provides significant protection against the neurotoxin-induced cell death.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of novel quinoline derivatives are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_workflow Experimental Workflow for Neuroprotection Assays A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with Quinoline Derivative A->B Differentiation (optional) C Induction of Neurotoxicity (e.g., MPP+) B->C D Incubation C->D E Cell Viability Assay (e.g., MTT) D->E Assess Neuroprotection F Analysis of Signaling Pathways (e.g., Western Blot) D->F Investigate Mechanism

A typical experimental workflow for assessing neuroprotective compounds.

G cluster_cb2 CB2 Receptor Signaling Pathway Quinoline Quinoline Derivative (Agonist) CB2R CB2 Receptor Quinoline->CB2R Gi Gi Protein CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates ERK ERK Gi->ERK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection (Anti-inflammatory, Pro-survival) PKA->Neuroprotection complex regulation Akt Akt PI3K->Akt activates Akt->Neuroprotection ERK->Neuroprotection

Simplified CB2 receptor signaling cascade in neuroprotection.

G cluster_nrf2 p62/Keap1/Nrf2 Antioxidant Pathway cluster_nucleus p62/Keap1/Nrf2 Antioxidant Pathway OxidativeStress Oxidative Stress p62 p62 OxidativeStress->p62 induces Quinoline Quinoline Derivative Quinoline->p62 may induce Keap1 Keap1 p62->Keap1 sequesters Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds ARE_n->AntioxidantGenes activates G cluster_akt_erk Akt/ERK Pro-Survival Signaling GrowthFactor Neurotrophic Factors / Quinoline Derivatives Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Neuroprotection Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival

References

Safety Operating Guide

Navigating the Safe Disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE, a compound combining the structural features of both quinoline and acetamide. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

I. Understanding the Hazards

  • Quinoline Derivatives: Quinoline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the eyes, skin, and respiratory system and can be harmful to aquatic life.[1][2]

  • Acetamide Derivatives: Acetamide is suspected of causing cancer.[3][4][5] It is a solid that requires careful handling to prevent dust formation.[6]

Therefore, this compound should be handled as a potentially hazardous substance.

II. Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[4] If dust generation is unavoidable, a NIOSH-approved respirator for organic vapors and particulates is recommended.

III. Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, dampen the material with water to prevent dust from becoming airborne.[7]

  • Absorb and Collect: Use an inert absorbent material, such as sand or vermiculite, to collect the spilled substance.

  • Package for Disposal: Carefully transfer the collected material and any contaminated absorbents into a sealable, properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent solution, and collect the cleaning materials for disposal as hazardous waste.

IV. Proper Disposal Procedures

Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must adhere to local, state, and federal regulations.[6]

Step 1: Waste Characterization

Given the hazards of its parent compounds, this compound should be treated as hazardous waste.

Step 2: Segregation and Storage

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store in a well-ventilated, designated hazardous waste accumulation area .

  • Keep in a securely sealed and clearly labeled container . The label should include:

    • The full chemical name: "this compound"

    • Hazard warnings (e.g., "Toxic," "Potential Carcinogen")

    • Accumulation start date

Step 3: Disposal Method

  • Never dispose of this chemical down the drain or in regular trash. [3][5] This can lead to environmental contamination and is a violation of regulations.

  • Engage a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.

  • Contaminated materials , such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[3][5]

V. Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Segregate Waste: Chemical solid in a dedicated, labeled container A->B Handle Chemical C Store in designated hazardous waste area B->C Secure Container D Contact Environmental Health & Safety (EHS) Office C->D Initiate Disposal E Schedule Pickup with Licensed Waste Vendor D->E Arrange Collection F Complete Waste Manifest/Paperwork E->F Document Transfer

References

Essential Safety and Operational Guidance for Handling N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE was available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other acetamide and quinoline derivatives. It is imperative to treat this compound with caution and handle it as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. Some related compounds are also suspected carcinogens. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.To protect eyes from dust particles and potential splashes.
Skin Protection Impervious clothing such as a fully fastened lab coat. Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.To prevent skin contact. Proper glove removal technique is crucial to avoid cross-contamination.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.To prevent inhalation of potentially harmful dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before starting work.

  • Decontaminate the work surface before and after handling the compound.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to minimize dust generation.

  • Use a micro-scale or an analytical balance within a ventilated enclosure if possible.

  • If transferring the solid, use a spatula and avoid pouring, which can create airborne dust.

3. Dissolving and Solution Handling:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

4. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove and dispose of PPE in the appropriate waste stream.

  • Wash hands and any exposed skin thoroughly with soap and water after completing work.

Disposal Plan

All waste containing this compound, including unused material, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the safe handling of a solid chemical agent like this compound in a research setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Decontaminate) prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decon Decontaminate Work Area and Equipment handling_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.